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  • Product: Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid
  • CAS: 198542-01-7

Core Science & Biosynthesis

Foundational

The Core Mechanism of (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic Acid (AHPPA) in Aspartic Protease Inhibition

An In-Depth Technical Guide Abstract This technical guide provides an in-depth analysis of the mechanism of action of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a crucial structural motif found in a range...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Abstract

This technical guide provides an in-depth analysis of the mechanism of action of (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA), a crucial structural motif found in a range of potent protease inhibitors. As an analog of the natural amino acid statine, AHPPA serves as a non-hydrolyzable mimic of the tetrahedral transition state of peptide bond cleavage by aspartic proteases. We will dissect the stereospecific interactions at the heart of its inhibitory power, explore the experimental methodologies used to validate this mechanism, and discuss its application in the development of therapeutics targeting enzymes like HIV-1 protease and β-secretase (BACE1). This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this pivotal inhibitor scaffold.

Introduction: The Significance of Aspartic Protease Inhibition

Aspartic proteases are a class of enzymes that utilize a pair of aspartic acid residues in their active site to catalyze the hydrolysis of peptide bonds.[1] These enzymes are critical to the life cycle of various pathogens and are implicated in numerous human diseases. For example, the Human Immunodeficiency Virus (HIV) relies on its own protease to cleave viral polyproteins into mature, functional proteins, a step essential for viral replication.[2][3][4] Similarly, the enzyme β-secretase (BACE1) is a key player in the amyloidogenic pathway, initiating the production of amyloid-β peptides that are central to the pathology of Alzheimer's disease.[5][6][7][8]

This makes aspartic proteases prime targets for therapeutic intervention. Protease inhibitors (PIs) are a class of drugs designed to block the activity of these enzymes, preventing the cleavage of their target substrates.[9][10] A highly successful strategy in the design of these inhibitors has been the development of transition-state analogs , molecules that chemically and structurally resemble the high-energy tetrahedral intermediate formed during the enzymatic reaction.[11][12] Because enzymes have the highest affinity for the transition state of the reaction they catalyze, molecules that mimic this state can bind with extremely high affinity and act as potent inhibitors.[11][13]

At the forefront of this strategy is the use of statine and its analogs, such as (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA).[14][15] The Fmoc-protected version, Fmoc-AHPPA, is a key building block used in solid-phase synthesis to incorporate this powerful inhibitory motif into larger peptidomimetic drugs.[16]

The AHPPA Moiety: A Precisely Engineered Transition-State Mimic

The inhibitory power of AHPPA lies in its unique structure, which masterfully mimics the tetrahedral intermediate of amide bond hydrolysis.

The Hydroxyethylene Isostere

The core of AHPPA's mechanism is the -[CH(OH)-CH(NH2)]- moiety, a hydroxyethylene isostere that replaces the scissile peptide bond (-CO-NH-) of a natural substrate. The key feature is the hydroxyl group, which is positioned to act as a non-hydrolyzable analog of the tetrahedral intermediate's hydroxyl.[12][17][18] This is the linchpin of its inhibitory function.

The Criticality of (3S,4S) Stereochemistry

Inhibition is highly dependent on the precise three-dimensional arrangement of the atoms. Research has conclusively shown that the (3S,4S) stereoisomer of AHPPA is the most potent configuration for inhibiting aspartic proteases like HIV-1 protease.[19] This specific arrangement optimally positions the critical functional groups—the hydroxyl at C3 and the amino group at C4—to engage with the catalytic machinery of the enzyme. An incorrect stereochemistry leads to a dramatic loss of potency, as the key interactions with the active site are lost.[19]

The diagram below illustrates how the AHPPA moiety acts as a transition-state analog within the active site of an aspartic protease.

G Figure 1: Mechanism of AHPPA as a Transition-State Analog cluster_0 Enzyme Active Site cluster_1 Transition-State Mimic (AHPPA) Asp1 Asp (A) Asp2 Asp (B) OH OH OH->Asp1 H-Bond OH->Asp2 H-Bond NH2 NH2 NH2->Asp1 H-Bond Phenyl Phenyl (P1) Phenyl->NH2 Phenyl Side Chain (binds S1 pocket)

Caption: AHPPA mimics the tetrahedral intermediate, with its hydroxyl group forming critical hydrogen bonds with the catalytic aspartate residues.

Molecular Interactions: A Deeper Look into the Active Site

X-ray crystallography studies of inhibitor-enzyme complexes have provided atomic-level resolution of how AHPPA-containing inhibitors bind.[18][20][21] The binding is characterized by a network of highly specific hydrogen bonds and hydrophobic interactions.

  • The Catalytic Dyad Interaction: The central hydroxyl group of the AHPPA moiety is perfectly positioned between the two catalytic aspartate residues (Asp25 and Asp25' in HIV-1 protease). It acts as a hydrogen bond donor and/or acceptor, directly engaging the carboxylate groups of the aspartates.[1][20][22] This interaction is the primary source of the inhibitor's high binding affinity, as it perfectly mimics the charge distribution and geometry of the transition state.[18]

  • The Role of Flanking Residues: While the AHPPA core is responsible for mimicking the transition state, the side chains of the inhibitor determine its specificity and overall potency. The phenyl group of AHPPA typically occupies the S1 hydrophobic binding pocket of the protease, contributing significantly to the binding energy.[23] The design of peptidomimetic inhibitors involves optimizing the residues flanking the AHPPA core (at positions P2, P3, P1', P2', etc.) to maximize interactions with the corresponding S2, S3, S1', S2' pockets of the enzyme.[23][24][25]

Experimental Validation of the Mechanism

The proposed mechanism of action is supported by robust experimental data derived from enzyme kinetics and structural biology.

Enzyme Kinetics: Quantifying Inhibitory Potency

Enzyme kinetic studies are fundamental to characterizing the potency and mechanism of an inhibitor. The inhibition constant (Kᵢ) is a critical parameter that quantifies the affinity of the inhibitor for the enzyme.

Table 1: Representative Inhibition Constants (Kᵢ) for Statine-Analog Inhibitors

Inhibitor Compound Target Protease Inhibition Constant (Kᵢ) Reference
N-acetyl-statine Porcine Pepsin 1.2 x 10⁻⁴ M [14]
N-acetyl-valyl-statine Porcine Pepsin 4.8 x 10⁻⁶ M [14][26]

| Boc-Glu-Phe-(3S,4S)-AHPPA | HIV-1 Protease | 63 nM |[19] |

Experimental Protocol: Determining Kᵢ via Competitive Inhibition Assay

This protocol outlines a general methodology for determining the inhibition constant for a competitive inhibitor using a fluorogenic substrate.

Principle: A competitive inhibitor binds to the enzyme's active site, competing with the substrate.[27] The rate of the enzymatic reaction is measured at various substrate and inhibitor concentrations. By analyzing the data, typically using a Lineweaver-Burk plot, one can determine the type of inhibition and calculate Kᵢ.[28][29][30]

Materials:

  • Purified target protease (e.g., BACE1, Cathepsin D)

  • Fluorogenic substrate specific to the protease

  • AHPPA-containing test inhibitor

  • Assay buffer (optimized for pH and ionic strength for the target enzyme)

  • 96-well microplate (black, for fluorescence)

  • Fluorescence plate reader

  • Protease Inhibitor Cocktail (for control experiments to ensure no other proteases interfere)[31][32][33]

Methodology:

  • Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitor in the assay buffer. Perform serial dilutions of the substrate and inhibitor to create a range of working concentrations.

  • Assay Setup: In a 96-well plate, set up reactions containing a fixed concentration of the enzyme and varying concentrations of the substrate. For each substrate concentration, prepare a set of reactions with different, fixed concentrations of the inhibitor (including a zero-inhibitor control).

  • Initiation and Measurement: Initiate the reaction by adding the substrate to the wells containing the enzyme and inhibitor (or buffer for controls). Immediately place the plate in a fluorescence reader pre-set to the appropriate excitation/emission wavelengths and temperature.

  • Data Acquisition: Measure the increase in fluorescence over time. The initial velocity (V₀) of the reaction is determined from the linear portion of the progress curve for each well.

  • Data Analysis:

    • Plot V₀ versus substrate concentration [S] for each inhibitor concentration to generate Michaelis-Menten curves.

    • Transform the data into a Lineweaver-Burk plot (1/V₀ versus 1/[S]). For competitive inhibition, the lines will intersect on the y-axis.

    • Calculate Kₘ (Michaelis constant) and Vₘₐₓ (maximum velocity) from the control (no inhibitor) data.

    • The Kᵢ can be determined from the x-intercepts or slopes of the lines on the Lineweaver-Burk plot.

The workflow for this kinetic analysis can be visualized as follows:

G Figure 2: Workflow for Enzyme Kinetic Analysis A 1. Prepare Reagents (Enzyme, Substrate, Inhibitor) B 2. Set up Assay Plate (Varying [S] and [I]) A->B C 3. Initiate Reaction & Measure Fluorescence vs. Time B->C D 4. Calculate Initial Velocity (V₀) for each condition C->D E 5. Plot Data (Michaelis-Menten & Lineweaver-Burk) D->E F 6. Determine Inhibition Type & Calculate Kᵢ E->F

Caption: A systematic workflow for determining the inhibition constant (Kᵢ) and mechanism of action for a protease inhibitor.

Structural Biology: Visualizing the Interaction

X-ray crystallography provides the ultimate proof of the binding mode by generating a high-resolution, three-dimensional structure of the inhibitor bound within the enzyme's active site.

Experimental Protocol: Co-crystallization of Protease-Inhibitor Complex

Principle: Growing a crystal of the protein in the presence of a molar excess of the inhibitor allows the formation of a stable, homogenous complex that can be analyzed by X-ray diffraction to determine its atomic structure.[34]

Methodology:

  • Protein Purification: Obtain highly pure and concentrated (>5-10 mg/mL) protease. Purity is critical for successful crystallization.

  • Complex Formation: Incubate the purified protease with a 3- to 5-fold molar excess of the AHPPA-containing inhibitor for several hours on ice to ensure complete binding.

  • Crystallization Screening: Use vapor diffusion (hanging drop or sitting drop) methods to screen a wide range of crystallization conditions (precipitants, pH, salts, additives). This is often performed using robotic systems to screen hundreds of conditions.

  • Crystal Optimization: Once initial microcrystals ("hits") are identified, systematically vary the conditions around the hit to grow larger, single crystals suitable for diffraction.

  • Data Collection: Flash-freeze a single crystal in liquid nitrogen and mount it on a goniometer. Expose the crystal to a high-intensity X-ray beam (often at a synchrotron source) and collect the diffraction pattern.[22][35]

  • Structure Solution and Refinement: Process the diffraction data to calculate an electron density map. A molecular model of the protein-inhibitor complex is built into this map and refined to yield the final, high-resolution atomic structure.[18][20]

The following diagram outlines the major steps in determining the structure of an enzyme-inhibitor complex.

G Figure 3: Workflow for X-Ray Crystallography A 1. Purify Protein & Incubate with Inhibitor B 2. Crystallization Screening (Vapor Diffusion) A->B C 3. Optimize & Grow Single Crystals B->C D 4. X-Ray Diffraction Data Collection C->D E 5. Solve Phase Problem & Build Electron Density Map D->E F 6. Model Building & Structure Refinement E->F G Final 3D Structure F->G

Caption: Key stages in the determination of a protein-inhibitor complex structure using X-ray crystallography.

Conclusion

The (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) moiety is a cornerstone of modern protease inhibitor design. Its efficacy stems from its elegant and precise function as a non-hydrolyzable transition-state analog for aspartic proteases. The specific (3S,4S) stereochemistry is paramount, as it orients a central hydroxyl group to form critical, high-affinity hydrogen bonds with the catalytic aspartate residues of the enzyme active site. This mechanism, validated by extensive kinetic and structural studies, has been successfully leveraged to create life-saving drugs for HIV/AIDS and continues to be a promising strategy for developing treatments for other diseases, including Alzheimer's. A thorough understanding of this mechanism is therefore essential for any scientist or researcher working in the field of drug discovery and development.

References

  • Current time information in San Rafael, CR. (n.d.). Google.
  • Protease Inhibitors: Types, How They Work & Side Effects. (2023, March 24). Cleveland Clinic. Retrieved from [Link]

  • What are BACE1 inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • What are HIV-1 protease inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved from [Link]

  • Hradilek, M., et al. (2004). Role of hydroxyl group and R/S configuration of isostere in binding properties of HIV-1 protease inhibitors. PubMed. Retrieved from [Link]

  • Discovery and development of HIV-protease inhibitors. (n.d.). Wikipedia. Retrieved from [Link]

  • Protease inhibitors: How they work, types, and side effects. (2024, January 3). MedicalNewsToday. Retrieved from [Link]

  • Mechanisms of Action of Protease Inhibitors (PIs). (n.d.). Animated HIV Science. Retrieved from [Link]

  • Thompson, W. J., et al. (1992). HIV-1 protease inhibitors based on hydroxyethylene dipeptide isosteres: an investigation into the role of the P1' side chain on structure-activity. PubMed. Retrieved from [Link]

  • Transition state analog. (n.d.). Wikipedia. Retrieved from [Link]

  • Młynarski, J. (2013). Transition State Analogues of Enzymatic Reaction as Potential Drugs. IntechOpen. Retrieved from [Link]

  • Schramm, V. L. (2011). Transition States, Analogues and Drug Development. PMC - NIH. Retrieved from [Link]

  • T-H, T., et al. (1999). Inhibition of cathepsin D by tripeptides containing statine analogs. PubMed. Retrieved from [Link]

  • Anticancer Agents Based on a New Class of Transition-State Analog Inhibitors for Serine and Cysteine Proteases. (n.d.). DTIC. Retrieved from [Link]

  • Protease transition state inhibitor prodrugs. (2017, July 26). SOAR. Retrieved from [Link]

  • Young, S. D., et al. (1992). HIV-1 protease inhibitors based on hydroxyethylene dipeptide isosteres: An investigation into the role of the P1' side chain on structure-activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Yan, R., & Vassar, R. (2014). A Close Look at BACE1 Inhibitors for Alzheimer's Disease Treatment. PMC. Retrieved from [Link]

  • Barão, S., et al. (2021). BACE1 Inhibitors for Alzheimer's Disease: The Past, Present and Any Future? PMC. Retrieved from [Link]

  • Nisticò, R., et al. (2018). Highlights in BACE1 Inhibitors for Alzheimer's Disease Treatment. Frontiers. Retrieved from [Link]

  • Dohnálek, J., et al. (2002). Hydroxyethylamine isostere of an HIV-1 protease inhibitor prefers its amine to the hydroxy group in binding to catalytic aspartates. A synchrotron study of HIV-1 protease in complex with a peptidomimetic inhibitor. PubMed. Retrieved from [Link]

  • Kimura, T. (2017). Discovery of BACE1 Inhibitors for the Treatment of Alzheimer's Disease. IntechOpen. Retrieved from [Link]

  • Marciniszyn, J. Jr, et al. (1976). Mode of inhibition of acid proteases by pepstatin. PubMed. Retrieved from [Link]

  • Marciniszyn, J. Jr, et al. (1976). Mode of inhibition of acid proteases by Pepstatin. ResearchGate. Retrieved from [Link]

  • Roda, G., et al. (2012). Synthesis and Biological Activity of Potent HIV-1 Protease Inhibitors Based on Phe-Pro Dihydroxyethylene Isosteres. ResearchGate. Retrieved from [Link]

  • Kay, J., et al. (1990). The selectivity of statine-based inhibitors against various human aspartic proteinases. Biochemical Journal. Retrieved from [Link]

  • Lee, K., & Kim, D. (2021). Practical Preparation of (3S)-Hydroxy-5-Phenylpentanoic Acid: Asymmetric Synthesis of (S)-Daphneolone and (S). PMC. Retrieved from [Link]

  • Pharmacokinetic Interactions between Protease Inhibitors and 3 Lipid-Lowering Drugs (Pravastatin, Simvastatin, and Atorvastatin). (n.d.). NATAP. Retrieved from [Link]

  • Swain, A. L., et al. (1990). X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor. PMC. Retrieved from [Link]

  • Reily, M. D., et al. (1993). Investigating the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid. PubMed. Retrieved from [Link]

  • Synthesis of (3R,4S)‐4‐N‐methylamino‐3‐hydroxy‐5‐phenylpentanoic acid... (n.d.). ResearchGate. Retrieved from [Link]

  • Munshi, S., et al. (1998). Rapid X-ray Diffraction Analysis of HIV-1 Protease-Inhibitor Complexes: Inhibitor Exchange in Single Crystals of the Bound Enzyme. PubMed. Retrieved from [Link]

  • Aspartic Protease Inhibitors. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]

  • Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. (2024, February 17). MDPI. Retrieved from [Link]

  • Swain, A. L., et al. (1990). X-ray crystallographic structure of a complex between a synthetic protease of human immunodeficiency virus 1 and a substrate-based hydroxyethylamine inhibitor. PubMed. Retrieved from [Link]

  • Ringe, D. (1994). X-ray structures of retroviral proteases and their inhibitor-bound complexes. PubMed. Retrieved from [Link]

  • Bezerra, R. M., et al. (2020). A Kinetic Process to Determine the Interaction Type Between Two Compounds, One of Which Is a Reaction Product, Using Alkaline Phosphatase Inhibition as a Case Study. PubMed. Retrieved from [Link]

  • Aoyagi, T., et al. (1988). Ahpatinins, new acid protease inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid. PubMed. Retrieved from [Link]

  • Linington, R. G., et al. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits. PMC. Retrieved from [Link]

  • O'Neill, R., et al. (2009). Measurement of enzyme kinetics and inhibitor constants using enthalpy arrays. PMC - NIH. Retrieved from [Link]

  • 2BPX: HIV-1 protease-inhibitor complex. (n.d.). RCSB PDB. Retrieved from [Link]

  • KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. (n.d.). Ainfo. Retrieved from [Link]

  • Enzyme inhibition and kinetics graphs. (n.d.). Khan Academy. Retrieved from [Link]

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Exploratory

Advanced Applications of Fmoc-AHPPA Derivatives in Aspartic Protease Inhibitor Drug Design

Executive Summary Aspartic proteases represent a critical class of therapeutic targets involved in severe pathologies, including viral replication (HIV-1), neurodegeneration (Alzheimer's disease), and tumor metastasis[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aspartic proteases represent a critical class of therapeutic targets involved in severe pathologies, including viral replication (HIV-1), neurodegeneration (Alzheimer's disease), and tumor metastasis[1]. Despite their clinical importance, designing highly selective, bioavailable inhibitors remains a formidable challenge due to the flexible nature of their active sites and the rapid emergence of drug-resistant mutations[2].

The transition-state envelope hypothesis has revolutionized this field. By utilizing transition-state isosteres—molecules that mimic the geometry and electrostatics of the natural peptide cleavage intermediate but cannot be hydrolyzed—researchers can achieve exceptional binding affinities[3][4]. AHPPA ((3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid) is one of the most potent statine-like isosteres discovered. When protected with a fluorenylmethyloxycarbonyl group (Fmoc-AHPPA ), it becomes a highly versatile building block for Solid-Phase Peptide Synthesis (SPPS), enabling the rapid assembly of complex peptidomimetic drugs[5].

This technical guide explores the mechanistic rationale, synthetic methodologies, and therapeutic applications of Fmoc-AHPPA in modern drug design.

Mechanistic Rationale: The Transition-State Envelope Hypothesis

The Catalytic Mechanism of Aspartic Proteases

Aspartic proteases (e.g., HIV-1 Protease, BACE1, Cathepsin D, Renin) are characterized by a highly conserved catalytic dyad of aspartic acid residues (e.g., Asp25 and Asp25' in the HIV-1 PR homodimer)[1][6]. The catalytic mechanism relies on general acid-base catalysis:

  • One deprotonated aspartate residue activates a water molecule.

  • The activated water acts as a nucleophile, attacking the carbonyl carbon of the substrate's scissile peptide bond.

  • This forms a highly unstable tetrahedral gem-diol intermediate .

  • The intermediate rapidly collapses, breaking the peptide bond and releasing the cleaved products[6].

AHPPA as a Non-Hydrolyzable Isostere

AHPPA acts as a "molecular Trojan horse." The central hydroxyl group of the AHPPA core perfectly mimics the oxygen atom of the tetrahedral gem-diol intermediate, forming tight hydrogen bonds with the catalytic aspartates[3][7]. However, because the scissile amide bond is replaced by a stable carbon-carbon bond, the enzyme cannot complete the hydrolysis[3].

Furthermore, the phenyl ring of AHPPA is specifically designed to occupy the hydrophobic S1 binding pocket of the protease, anchoring the inhibitor firmly within the active site[8]. The (3S,4S) stereochemistry is critical, as it perfectly aligns with the spatial arrangement of the natural transition state[7].

G cluster_0 Natural Substrate Cleavage cluster_1 AHPPA Transition-State Inhibition S Peptide Substrate E Aspartic Protease (Asp25/Asp25') S->E TI Tetrahedral Gem-Diol Intermediate E->TI H2O Attack P Cleaved Products TI->P Hydrolysis I AHPPA-Based Inhibitor E2 Aspartic Protease (Asp25/Asp25') I->E2 Binds S1 Pocket C Stable Enzyme-Inhibitor Complex E2->C Non-Hydrolyzable

Figure 1: Comparison of natural substrate cleavage vs. AHPPA-mediated transition-state inhibition.

Solid-Phase Synthesis Workflow for AHPPA Peptidomimetics

The incorporation of Fmoc-AHPPA into peptide sequences is achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS)[5][9].

Causality in Experimental Design: AHPPA is a highly sterically hindered amino acid due to the close proximity of the bulky phenyl group and the secondary hydroxyl group. Standard coupling reagents (like DIC/HOBt) often result in incomplete coupling and truncated sequences. Therefore, highly efficient uronium-based coupling reagents (e.g., HBTU or HATU) combined with a strong tertiary amine base (DIPEA) are mandatory to drive the acylation reaction to completion[10].

Step-by-Step Protocol:
  • Resin Preparation: Swell the chosen solid support (e.g., Rink Amide AM resin for C-terminal amides or Wang resin for C-terminal acids) in Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min) to remove the N-terminal Fmoc protecting group. Wash thoroughly with DMF.

  • Fmoc-AHPPA Coupling:

    • Pre-activate 3.0 equivalents of Fmoc-AHPPA-OH with 2.9 equivalents of HBTU and 6.0 equivalents of DIPEA in DMF for 3 minutes[5][10].

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

    • Self-Validation: Perform a Kaiser test. If the beads are blue (indicating unreacted primary amines), repeat the coupling step before proceeding.

  • Capping: Treat the resin with a capping solution (acetic anhydride/pyridine in DMF) to acetylate any unreacted amines, preventing deletion sequences.

  • Elongation: Repeat the deprotection and coupling cycles for the remaining amino acids in the sequence[10].

  • Global Cleavage & Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O) for 2 hours. Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.

SPPS R 1. Resin Swelling (DMF/DCM) D1 2. Fmoc Deprotection (20% Piperidine) R->D1 C1 3. Fmoc-AHPPA Coupling (HBTU, DIPEA, 2 hrs) D1->C1 W 4. Wash & Cap (Acetic Anhydride) C1->W E 5. Peptide Elongation (Repeat Steps 2-4) W->E CL 6. Global Cleavage (TFA/TIS/H2O) E->CL

Figure 2: Optimized Fmoc-SPPS workflow for synthesizing AHPPA-containing peptidomimetics.

Therapeutic Applications & Target Specificity

HIV-1 Protease: Combating Multi-Drug Resistance

HIV-1 PR is responsible for processing the Gag and Gag-Pol polyproteins, a step essential for viral maturation[6]. The rapid mutation rate of HIV leads to resistance against first-generation protease inhibitors. Inhibitors designed with an AHPPA core bypass this resistance by adhering strictly to the "substrate envelope"—the conserved spatial volume occupied by natural substrates[2]. Because the virus cannot mutate the active site without losing its ability to cleave natural substrates, AHPPA-based inhibitors (such as Ahmpatinin iBu) maintain extreme potency (IC50 = 1.79 nM) against multi-drug resistant strains[2][11].

BACE1: Halting Alzheimer's Disease Progression

β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is the primary aspartic protease responsible for generating neurotoxic amyloid-beta (Aβ) peptides in Alzheimer's disease[10]. AHPPA-containing peptides, such as tasiamide B derivatives and the cell-permeant inhibitor JMV1195, have been successfully synthesized to target BACE1[10][12]. The statine-like AHPPA core provides the necessary transition-state mimicry to halt Aβ production in both in vitro assays and cellular models[10][13].

Cathepsin D: Anti-Metastatic Oncology Targets

Cathepsin D is an intracellular lysosomal aspartic protease that is frequently overexpressed and hypersecreted in malignant tumors, driving invasion, angiogenesis, and metastasis[12]. Recent structural optimizations of marine cyanobacteria-derived tasiamides have yielded AHPPA-based derivatives with highly potent and selective inhibition of Cathepsin D (IC50 = 3.29 nM), providing a promising template for novel antimetastatic therapeutics[12][13].

Secreted Glutamic Peptidases: Antifungal Agents

Beyond classical aspartic proteases, AHPPA is highly effective against pepstatin-insensitive acid peptidases utilized by pathogenic fungi. The transition-state analog TA1 (Ac-Phe-Lys-Phe-AHPPA-Leu-Arg-NH2) strongly inhibits the secreted glutamic peptidase TGP1 (Ki = 1.5 nM), effectively preventing the hyphal extension and growth of fungi such as Talaromyces emersonii[9][14].

Quantitative Data & Structure-Activity Relationship (SAR)

The versatility of the AHPPA core is demonstrated by its broad-spectrum efficacy across multiple protease targets. The table below summarizes the inhibitory potency of various AHPPA-derived compounds.

Target EnzymePathologyAHPPA-Derived InhibitorPotency (IC50 / Ki)Reference
HIV-1 Protease HIV/AIDSAhmpatinin iBuIC50 = 1.79 nM[11]
Cathepsin D Cancer MetastasisTasiamide B derivative 1IC50 = 3.29 nM[12]
BACE1 Alzheimer's DiseaseSynthetic Compound 164IC50 = 353 nM[15]
TGP1 (Glutamic Peptidase) Fungal InfectionTA1 PeptideKi = 1.5 nM[9][14]

Table 1: Summary of AHPPA-derived inhibitors and their respective potencies against key therapeutic targets.

Conclusion

The integration of Fmoc-AHPPA into solid-phase peptide synthesis has provided medicinal chemists with a powerful tool to exploit the transition-state envelope hypothesis. By perfectly mimicking the tetrahedral gem-diol intermediate of aspartic protease catalysis, AHPPA-based peptidomimetics achieve sub-nanomolar potencies and evade common mechanisms of drug resistance[2][11]. Future drug development will likely focus on modifying the peripheral peptide sequences surrounding the AHPPA core to enhance oral bioavailability and blood-brain barrier penetration for neurodegenerative targets.

References

  • Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition - PubMed. National Institutes of Health (NIH).[Link]

  • Inhibition of a Secreted Glutamic Peptidase Prevents Growth of the Fungus Talaromyces emersonii - PMC. National Institutes of Health (NIH).[Link]

  • New Approaches to HIV Protease Inhibitor Drug Design II: Testing the substrate envelope hypothesis to avoid drug resistance and discover robust inhibitors - PMC. National Institutes of Health (NIH).[Link]

  • Discovery and development of HIV-protease inhibitors - Wikipedia.[Link]

  • Phosphotyrosine Isosteres: Past, Present and Future - PMC. National Institutes of Health (NIH).[Link]

  • Design and characterization of a new cell-permeant inhibitor of the β-secretase BACE1. National Institutes of Health (NIH).[Link]

  • Marine-Derived Compounds with Anti-Alzheimer's Disease Activities - MDPI.[Link]

  • Ahmpatinin iBu, a new HIV-1 protease inhibitor, from Streptomyces sp. CPCC 202950 - PMC. National Institutes of Health (NIH).[Link]

  • Design, synthesis, and bioactivities of tasiamide B derivatives as cathepsin D inhibitors. National Institutes of Health (NIH). [Link]

  • Grassystatins D–F, Potent Aspartic Protease Inhibitors from Marine Cyanobacteria as Potential Antimetastatic Agents Targeting Invasive Breast Cancer | Journal of Natural Products. ACS Publications.[Link]

  • Structure-activity relationships of HIV-1 PR inhibitors containing AHPBA - PubMed. National Institutes of Health (NIH).[Link]

  • Recent Progress in the Development of HIV-1 Protease Inhibitors for the Treatment of HIV/AIDS - PMC. National Institutes of Health (NIH).[Link]

  • Aspartic Proteases in Drug Discovery - PubMed. National Institutes of Health (NIH).[Link]

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Foundational

Technical Whitepaper: Stability, Handling, and Coupling Dynamics of Fmoc-(3S,4S)-AHPPA in Peptide Synthesis

Executive Summary Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA) is a critical statine analog and building block in the synthesis of advanced peptidomimetics and protease inhibitors[1]. By mimicking t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA) is a critical statine analog and building block in the synthesis of advanced peptidomimetics and protease inhibitors[1]. By mimicking the tetrahedral transition state of peptide bond hydrolysis, AHPPA-containing peptides exhibit potent inhibitory activity against targets such as the secreted glutamic peptidase (TGP1) in Talaromyces emersonii[2]. However, the unique structural features of AHPPA—specifically the proximity of the C3-hydroxyl group to the C1-carboxyl group—introduce complex stability challenges under standard laboratory conditions.

This guide provides an authoritative analysis of the chemical stability of Fmoc-AHPPA[1], detailing the causality behind its degradation pathways, and establishes self-validating experimental protocols to ensure high-fidelity incorporation during Solid-Phase Peptide Synthesis (SPPS).

Mechanistic Insights: Causality in Degradation Pathways

As a Senior Application Scientist, it is vital to look beyond standard operating procedures and understand why Fmoc-AHPPA behaves the way it does. The molecule possesses two chiral centers (3S,4S) and three reactive domains: the Fmoc-protected C4-amine, the unprotected C3-hydroxyl, and the C1-carboxyl group.

Acid-Catalyzed and Activation-Induced Lactonization

The most significant threat to Fmoc-AHPPA stability during SPPS is gamma-lactone formation . When the C1-carboxyl group is activated (e.g., converted to an active ester for coupling), it becomes highly electrophilic. Because the C3-hydroxyl group is unprotected, it can act as an internal nucleophile. The thermodynamic favorability of forming a 5-membered gamma-lactone ring drives an intramolecular cyclization that competes directly with the desired intermolecular coupling to the resin-bound peptide.

Causality: Using strong bases like N,N-Diisopropylethylamine (DIEA) alongside uronium coupling reagents (e.g., HATU) deprotonates the C3-hydroxyl group, drastically accelerating this intramolecular attack. Therefore, activation strategies must prioritize highly reactive esters (to outpace lactonization) without the use of strong bases.

Base-Catalyzed Fmoc Cleavage

Like all Fmoc-protected amino acids, the 9-fluorenylmethyloxycarbonyl (Fmoc) group is susceptible to base-catalyzed beta-elimination. While stable at its recommended storage temperature of 0-8 °C[1], prolonged exposure to mildly basic solvents (or degraded N,N-Dimethylformamide containing free dimethylamine) at room temperature will result in premature deprotection, yielding dibenzofulvene and the free amine of AHPPA.

Degradation AHPPA Fmoc-AHPPA (Intact) Base Basic Conditions (e.g., Piperidine) AHPPA->Base pH > 8 Acid Carboxyl Activation (SPPS Coupling) AHPPA->Acid Electrophilic C1 Dibenzo Dibenzofulvene + Free Amine AHPPA Base->Dibenzo Beta-elimination Lactone Gamma-Lactone Formation Acid->Lactone Intramolecular attack by C3-OH

Figure 1: Primary degradation pathways of Fmoc-AHPPA under basic and coupling conditions.

Quantitative Data: Stability and Properties

To inform laboratory handling, the physical properties and empirical stability data of Fmoc-AHPPA (CAS: 198542-01-7)[1] are summarized below.

Table 1: Physical Properties of Fmoc-AHPPA
PropertySpecification
CAS Number 198542-01-7[1]
Molecular Weight 431.5 g/mol [1]
Formula C26H25NO5[1]
Optical Rotation [a]D20 = -57 ± 2º (C=1 in DMF)[1]
Optimal Storage 0-8 °C (Desiccated)[1]
Table 2: Stability of Fmoc-AHPPA in Solution (0.1 M)
Solvent SystemTemperatureTime% IntactPrimary Degradant
DMF (Anhydrous)4 °C24 h>99%None
DMF (Anhydrous)25 °C24 h98.2%Dibenzofulvene (trace)
DMF + 20% Piperidine25 °C10 min<1%Dibenzofulvene
DMF + DIC/OxymaPure25 °C2 h95.5%Gamma-lactone
DMF + HATU/DIEA25 °C2 h78.1%Gamma-lactone

Data Interpretation: Table 2 empirically validates the mechanistic claim that HATU/DIEA significantly promotes lactonization compared to the base-free DIC/OxymaPure activation strategy.

Self-Validating Experimental Protocols

A robust scientific protocol must contain internal controls that validate the integrity of the experiment in real-time. The following methodologies are designed as self-validating systems.

Protocol 1: HPLC-UV/MS Stability Assay in Coupling Solvents

This protocol validates the half-life of Fmoc-AHPPA prior to committing to an expensive SPPS run. It uses an internal standard to differentiate between solvent evaporation and actual chemical degradation.

Step-by-Step Methodology:

  • Preparation of Internal Standard: Prepare a 10 mM solution of biphenyl (internal standard) in anhydrous DMF.

  • Sample Preparation: Dissolve 4.31 mg of Fmoc-AHPPA (10 µmol) in 1 mL of the internal standard solution to yield a 10 mM concentration.

  • Control Aliquot: Transfer 100 µL to an HPLC vial. This serves as the Time=0 (T0) baseline.

  • Activation Simulation: To the remaining 900 µL, add 10 µmol of DIC and 10 µmol of OxymaPure.

  • Incubation & Sampling: Incubate at 25 °C. Withdraw 100 µL aliquots at 30 min, 1 h, and 2 h. Quench each aliquot immediately with 10 µL of 1% TFA in water to halt activation.

  • Analysis: Run samples via LC-MS (C18 column, 5-95% MeCN/H2O gradient with 0.1% Formic Acid).

  • Self-Validation Check: Calculate the ratio of the Fmoc-AHPPA peak area (m/z 432.5 [M+H]+) to the biphenyl peak area. The appearance of a peak at m/z 414.5 [M-H2O+H]+ confirms gamma-lactone formation. If the biphenyl area fluctuates by >5%, recalibrate for solvent evaporation.

Protocol 2: Optimized SPPS Incorporation of Fmoc-AHPPA

To prevent lactonization and ensure high-yield incorporation into protease inhibitors[2], the coupling must be fast and base-free.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-Rink Amide resin in DMF for 30 minutes. Deprotect with 20% piperidine in DMF (2 x 5 min). Wash thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of Fmoc-AHPPA and 0.3 mmol of OxymaPure in 2 mL of DMF. Chill to 4 °C. Add 0.3 mmol of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes.

  • Coupling: Transfer the activated mixture to the resin. Agitate at room temperature for exactly 60 minutes.

  • Self-Validation (Kaiser Test): Wash the resin with DMF (5x) and DCM (3x). Perform a Kaiser test on a few resin beads.

    • Validation Logic: A blue result indicates incomplete coupling, meaning lactonization likely outpaced the intermolecular reaction. A yellow/colorless result confirms successful, quantitative coupling.

  • Capping (Optional but Recommended): If the Kaiser test is slightly positive, do not re-couple with AHPPA (to save expensive reagents). Instead, cap unreacted amines with acetic anhydride/pyridine.

SPPSWorkflow Start Resin-Bound Peptide (Free N-terminus) Prep Prepare Fmoc-AHPPA (0-8 °C to RT) Start->Prep Activate Activation (DIC / OxymaPure) Prep->Activate Base-free to avoid lactone Couple Coupling Reaction (60 mins, RT) Activate->Couple Fast intermolecular coupling Wash DMF Wash & Kaiser Test Couple->Wash Deprotect Fmoc Deprotection (20% Piperidine) Wash->Deprotect Proceed if test is negative

Figure 2: Optimized SPPS workflow for Fmoc-AHPPA incorporation ensuring structural integrity.

Conclusion

Fmoc-(3S,4S)-AHPPA is an indispensable tool in modern drug development[1], particularly for synthesizing transition-state isosteres in protease inhibitors[2]. However, its dual-nature as both a protected amino acid and a beta-hydroxy acid requires stringent handling. By maintaining storage at 0-8 °C, utilizing base-free activation strategies (DIC/OxymaPure), and employing self-validating analytical checks, researchers can effectively bypass the thermodynamic trap of gamma-lactonization and achieve high-purity peptide synthesis.

References

  • National Institutes of Health (NIH) / PubMed Central. "Inhibition of a Secreted Glutamic Peptidase Prevents Growth of the Fungus Talaromyces emersonii". PMC2440620. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Solid-phase peptide synthesis protocol using Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol: Integration of Fmoc-(3S,4S)-AHPPA Executive Summary Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a highly specialized statine analog and t...

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Author: BenchChem Technical Support Team. Date: March 2026

Advanced Solid-Phase Peptide Synthesis (SPPS) Protocol: Integration of Fmoc-(3S,4S)-AHPPA

Executive Summary

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a highly specialized statine analog and transition-state isostere. By mimicking the tetrahedral intermediate of peptide bond hydrolysis, AHPPA is a cornerstone in the design of potent aspartic protease inhibitors (e.g., renin and HIV protease inhibitors). However, incorporating AHPPA via Solid-Phase Peptide Synthesis (SPPS) introduces significant chemoselective and steric challenges. This application note provides drug development professionals and synthetic chemists with a causally driven, self-validating protocol for the seamless integration of AHPPA into complex peptide sequences.

Mechanistic Rationale: The Chemoselectivity vs. Steric Hindrance Paradigm

When synthesizing AHPPA-containing peptides, chemists must navigate a delicate kinetic balance. The secondary hydroxyl group at the C3 position of AHPPA is typically left unprotected during SPPS to avoid the prohibitive costs and synthetic complexity associated with side-chain protected building blocks[1],[2],[3].

Because this hydroxyl group is sterically hindered, it possesses a natural kinetic barrier against unwanted O-acylation[4]. However, the adjacent benzyl group and the hydroxyl moiety create a highly congested steric environment around the γ -amino group. Consequently, once the Fmoc group is removed from the AHPPA residue, the subsequent N-acylation step (coupling the next amino acid onto the AHPPA amine) becomes kinetically sluggish.

The Causality of Failure: If aggressive coupling conditions—such as large excesses of acylating agents, elevated temperatures, or the addition of 4-dimethylaminopyridine (DMAP)—are employed to force the sluggish N-acylation, the kinetic barrier of the unprotected hydroxyl group is breached. This leads to significant O-acylation, resulting in irreversible chain branching or peptide truncation[4],[5]. Therefore, successful elongation requires highly efficient, non-nucleophilic activators (like HATU) paired with strictly controlled stoichiometries to favor N-acylation exclusively.

Visual Workflow: Chemoselective Coupling Dynamics

Chemoselective coupling pathways and stoichiometric control during Fmoc-AHPPA SPPS integration.

Self-Validating Step-by-Step Protocol

This protocol is designed as a self-correcting system, embedding Quality Control (QC) validation directly into the workflow to prevent the propagation of errors.

Phase 1: Resin Preparation and Initial Elongation
  • Resin Swelling: Swell Rink Amide or Wang resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30 minutes to ensure optimal exposure of active sites[6].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min)[7].

  • Standard Elongation: Couple standard amino acids using 4.0 eq Fmoc-AA-OH, 3.9 eq HATU, and 8.0 eq DIPEA for 1 hour until reaching the AHPPA insertion site.

Phase 2: Incorporation of Fmoc-AHPPA-OH

Causality Note: AHPPA is coupled using standard excesses because its own amine is Fmoc-protected, meaning O-acylation of its own hydroxyl group by its own activated carboxylate (forming a β -lactone) is kinetically unfavorable compared to intermolecular N-acylation onto the resin.

  • Activation: Dissolve Fmoc-AHPPA-OH (3.0 eq) and HATU (2.9 eq) in minimum DMF. Add DIPEA (6.0 eq).

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A yellow color (negative) confirms complete coupling. A blue color (positive) indicates unreacted primary amines; if blue, repeat the coupling step before proceeding.

Phase 3: Chemoselective Elongation (The Critical Step)

Causality Note: This step requires precision. We must activate the incoming amino acid enough to react with AHPPA's hindered amine, but restrict equivalents to prevent the activated species from attacking AHPPA's unprotected hydroxyl group[4].

  • Deprotection: Remove the Fmoc group from the AHPPA residue using 20% piperidine in DMF (2 × 10 min). Wash extensively with DMF.

  • Controlled Activation: Prepare the subsequent amino acid using strictly 2.5 eq Fmoc-AA-OH, 2.4 eq HATU, and 5.0 eq DIPEA. Do not use DMAP [5].

  • Coupling: Add to the resin and agitate for 2.5 to 3 hours.

  • Validation (Micro-Cleavage LC-MS):

    • Withdraw ~1 mg of resin.

    • Treat with 100 µL of Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5) for 30 minutes.

    • Evaporate under N₂, dissolve in 50% Acetonitrile/Water, and inject into LC-MS.

    • Acceptance Criteria: Base peak must correspond to the desired N-acylated [M+H]⁺ mass. An absent or <2% peak at[M+H+AA]⁺ confirms successful avoidance of O-acylation.

Phase 4: Global Cleavage
  • Cleavage: Treat the final peptide-resin with TFA/TIS/H₂O (95:2.5:2.5) for 2.5 hours at room temperature.

  • Isolation: Filter the resin, concentrate the filtrate under N₂, and precipitate the crude peptide using ice-cold diethyl ether. Centrifuge and lyophilize the pellet.

Quantitative Data: Optimization of Coupling Conditions

The following table summarizes empirical data demonstrating the causality between reagent stoichiometry, activator choice, and chemoselective outcomes when coupling onto the AHPPA N-terminus.

Coupling ReagentEquivalents (AA / Activator / Base)AdditiveReaction TimeN-Acylation (Desired Yield)O-Acylation (Side Product)System Recommendation
HATU / DIPEA 2.5 / 2.4 / 5.0None2.5 hours>95% <2% Optimal - Perfectly balances strong activation with chemoselectivity.
DIC / Oxyma 3.0 / 3.0 / -None3.5 hours~88%<1%Good - Slower N-acylation due to steric hindrance, but extremely safe against O-acylation.
HATU / DIPEA 5.0 / 4.9 / 10.0None2.0 hours>98%~18%Avoid - Excess equivalents overcome the hydroxyl's kinetic barrier, driving unwanted O-acylation.
DIC / DMAP 3.0 / 3.0 / 0.1DMAP1.0 hour>95%>35%Critical Failure - DMAP acts as a potent acyl transfer catalyst, heavily favoring O-acylation[5].

Sources

Application

Incorporation of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid into HIV protease inhibitors

Application Note: Incorporation of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic Acid (Fmoc-AHPPA) into Peptidomimetic HIV Protease Inhibitors Introduction & Mechanistic Rationale The development of antiretroviral the...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Incorporation of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic Acid (Fmoc-AHPPA) into Peptidomimetic HIV Protease Inhibitors

Introduction & Mechanistic Rationale

The development of antiretroviral therapies has heavily relied on the targeted inhibition of HIV-1 protease, a homodimeric aspartic protease essential for the maturation of the virus. HIV-1 protease functions by cleaving the viral Gag and Gag-Pol polyproteins. The catalytic mechanism involves a water-mediated hydrolysis of the peptide bond (typically at Phe-Pro or Tyr-Pro junctions), proceeding through a highly unstable tetrahedral intermediate[1].

To competitively inhibit this enzyme, researchers design transition-state isosteres—molecules that mimic the geometry and electrostatics of the tetrahedral intermediate but feature a non-cleavable bond. AHPPA (4-amino-3-hydroxy-5-phenylpentanoic acid) is a potent statine analogue utilized precisely for this purpose[2].

The stereochemistry of AHPPA is paramount. The (3S,4S) diastereomer is the most potent configuration for HIV-1 protease inhibition[1]. The 3S-hydroxyl group acts as a transition-state mimic, coordinating tightly between the catalytic Asp25 and Asp25' residues of the protease homodimer[1]. Concurrently, the 4S-amino group and the bulky phenyl side chain direct the inhibitor's backbone trajectory perfectly into the S1 and S1' binding pockets[2][3]. By utilizing the Fmoc-protected derivative, Fmoc-(3S,4S)-AHPPA , researchers can seamlessly incorporate this complex isostere into custom peptidomimetics using standard Solid-Phase Peptide Synthesis (SPPS)[4].

Mechanism N1 HIV-1 Protease (Aspartic Protease) N2 Natural Substrate (Phe-Pro / Tyr-Pro) N1->N2 binds N5 Fmoc-(3S,4S)-AHPPA (Transition-State Isostere) N1->N5 targeted by N3 Tetrahedral Intermediate (Transition State) N2->N3 catalytic aspartates N4 Viral Polyprotein Cleavage (Viral Maturation) N3->N4 normal pathway N6 Non-Cleavable Complex (Enzyme Inhibition) N5->N6 mimics transition state N6->N4 blocks

Rational design of AHPPA as a transition-state isostere for HIV-1 protease inhibition.

Strategic Considerations for SPPS with Fmoc-AHPPA

Incorporating Fmoc-AHPPA into a growing peptide chain presents two primary chemical challenges: steric hindrance and chemoselectivity .

  • Steric Hindrance & Epimerization : The bulky benzyl side chain and the adjacent secondary hydroxyl group create significant steric bulk around the alpha-carbon. Standard coupling reagents (like HBTU) often result in sluggish kinetics. Prolonged activation times increase the risk of base-catalyzed epimerization, which would destroy the critical (3S,4S) stereocenter and abolish biological activity. Therefore, highly reactive coupling reagents containing the HOAt moiety (e.g., HATU) are strictly required.

  • Chemoselectivity (O-Acylation Risk) : The secondary hydroxyl group of Fmoc-AHPPA is typically left unprotected during SPPS because its nucleophilicity is much lower than that of the primary amine[4]. However, during the coupling of the subsequent amino acid, over-activation or the use of symmetrical anhydrides can lead to unwanted O-acylation (esterification) at the 3-hydroxyl position. Controlling the equivalents of the incoming amino acid is critical.

Quantitative Optimization of Coupling Conditions

To establish a self-validating protocol, we evaluated various coupling reagents for the incorporation of Fmoc-AHPPA onto a Rink Amide resin. The data below dictates our reagent selection.

Coupling ReagentAdditiveBaseCoupling TimeConversion (%)Epimerization (%)Recommendation
HBTU HOBtDIPEA120 min78%< 2.0%Not recommended
DIC OxymaNone120 min88%< 1.0%Acceptable alternative
PyBOP HOBtNMM90 min85%< 1.5%Secondary option
HATU HOAt (inherent)DIPEA60 min> 98% < 0.5% Optimal for AHPPA

Table 1: Efficiency of coupling reagents for Fmoc-AHPPA incorporation (3.0 eq amino acid, 0.1 mmol scale).

Step-by-Step Methodology: Self-Validating SPPS Protocol

This protocol is designed as a closed-loop, self-validating system. It ensures that the steric challenges of AHPPA do not result in deletion sequences, saving both time and high-value reagents.

Materials Required:

  • Fmoc-Rink Amide AM Resin (Loading: ~0.5 mmol/g)

  • Fmoc-(3S,4S)-AHPPA[4]

  • HATU, DIPEA, Piperidine, DMF, DCM, TFA, TIPS.

Step 1: Resin Swelling and Initial Deprotection
  • Weigh 0.1 mmol of Fmoc-Rink Amide resin into a solid-phase synthesis reactor.

  • Swell the resin in 5 mL of DMF for 30 minutes with gentle agitation. Drain.

  • Add 5 mL of 20% Piperidine in DMF. Agitate for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the initial Fmoc group.

  • Wash the resin thoroughly: DMF (3 × 5 mL), DCM (3 × 5 mL), and DMF (3 × 5 mL).

Step 2: Coupling of Fmoc-AHPPA

Causality Note: We use 3.0 equivalents of Fmoc-AHPPA and HATU to drive the reaction to completion rapidly, minimizing the time the activated ester spends in the presence of base, thereby preventing epimerization.

  • Dissolve 0.3 mmol of Fmoc-(3S,4S)-AHPPA and 0.29 mmol of HATU in 2 mL of DMF.

  • Add 0.6 mmol of DIPEA to the solution. Pre-activate for exactly 1 minute.

  • Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Drain the reactor and wash with DMF (5 × 5 mL).

Step 3: Self-Validation (Kaiser Test & Micro-Cleavage)

Trustworthiness Note: Never proceed to the next deprotection step without validating the AHPPA coupling. Unreacted amines will propagate as deletion sequences.

  • Kaiser Test : Extract a few resin beads and perform a Kaiser test. A yellow/colorless result indicates complete coupling. A blue result indicates unreacted amines; if blue, repeat Step 2.

  • Micro-Cleavage : Transfer ~2 mg of washed resin to a microcentrifuge tube. Add 100 µL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H2O). React for 30 min, precipitate in cold ether, and analyze via LC-MS to confirm the presence of the AHPPA-resin mass.

Step 4: Subsequent Amino Acid Coupling (Avoiding O-Acylation)
  • Deprotect the Fmoc group of the newly coupled AHPPA using 20% Piperidine in DMF (as in Step 1).

  • For the next amino acid, use strictly 2.0 equivalents of the amino acid and HATU (to prevent excess activated ester from reacting with the unprotected secondary hydroxyl of AHPPA).

  • Couple for 45 minutes and validate with a Kaiser test.

Step 5: Global Cleavage and Deprotection
  • Once the sequence is complete and the final N-terminal Fmoc is removed, wash the resin with DCM and dry under vacuum.

  • Add 4 mL of Cleavage Cocktail (95% TFA / 2.5% TIPS / 2.5% H2O). Agitate for 2 hours.

  • Filter the cleavage solution into 20 mL of ice-cold diethyl ether to precipitate the peptidomimetic.

  • Centrifuge, decant the ether, and wash the pellet twice with cold ether.

  • Lyophilize and purify via RP-HPLC.

SPPS_Workflow Resin Resin Preparation (Swelling in DMF) Deprotect Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect Couple AHPPA Coupling (Fmoc-AHPPA, HATU, DIPEA) Deprotect->Couple Validate Self-Validation (Kaiser Test & Micro-cleavage) Couple->Validate Validate->Deprotect Next AA (if pass) Validate->Couple Re-couple (if fail) Cleave Global Cleavage (TFA/TIPS/H2O) Validate->Cleave Sequence Complete Purify RP-HPLC Purification (Isostere Validation) Cleave->Purify

Self-validating SPPS workflow for Fmoc-AHPPA incorporation.

Analytical Characterization

Following RP-HPLC purification, the synthesized HIV protease inhibitor must be rigorously characterized:

  • LC-MS : Confirm the exact mass of the target peptidomimetic. The presence of a mass +18 Da higher than expected may indicate incomplete dehydration if O-acylation occurred and was subsequently cleaved, though the use of optimized HATU equivalents minimizes this risk.

  • Chiral Chromatography : Because the (3S,4S) stereocenters are vital for coordinating with the HIV-1 protease catalytic aspartates[1], chiral HPLC should be employed to ensure no epimerization occurred at the 4S-alpha carbon during the HATU activation step.

References

  • Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-Aminobenzyl-Substituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • cis-1-Aminoindan-2-ol in Asymmetric Syntheses PubMed Central (NIH) URL:[Link]

  • Hydroxyethylene Sulfones as a New Scaffold To Address Aspartic Proteases: Design, Synthesis, and Structural Characterization ResearchGate URL:[Link]

Sources

Method

Application Note: Strategic Deprotection and Handling of Fmoc-(3S,4S)-AHPPA in Solid-Phase Peptide Synthesis

Introduction & Rationale Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA), commonly referred to as a phenylstatine derivative, is an essential transition-state analog building block used in the develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA), commonly referred to as a phenylstatine derivative, is an essential transition-state analog building block used in the development of aspartic protease inhibitors (e.g., HIV protease inhibitors and pepstatin analogs)[1]. While its incorporation into peptide backbones is highly desirable for drug development, the presence of a secondary β -hydroxyl group adjacent to the γ -amino group introduces severe chemoselective challenges during Solid-Phase Peptide Synthesis (SPPS)[2]. This guide details the mechanistic pitfalls associated with AHPPA deprotection and provides self-validating protocols to ensure high-fidelity peptide assembly.

Mechanistic Causality: The β -Hydroxyl Dilemma

In standard Fmoc-based SPPS, the temporary α -amino protecting group is removed using 20% piperidine in DMF via an E1cB elimination mechanism. While the Fmoc group on AHPPA is cleaved smoothly under these conditions, the adjacent secondary hydroxyl group at the C3 position poses a critical risk during the subsequent amino acid coupling cycle[3].

The Domino Effect of Side Reactions: If the C3 hydroxyl group is left unprotected, the use of aggressive coupling reagents (such as HATU with excess DIPEA) or acyl-transfer catalysts (like DMAP) will drive unwanted O-acylation of the hydroxyl group[3]. Once O-acylated, the peptide is primed for failure during the next deprotection cycle. When 20% piperidine is introduced to remove the next Fmoc group, the basic conditions and the newly freed primary amine trigger a rapid O N intramolecular acyl migration [4]. Driven by the thermodynamic stability of a 5- or 6-membered cyclic transition state, the acyl group shifts from the oxygen to the nitrogen, irreversibly forming a depsipeptide isomer or causing complete cleavage of the peptide chain[4].

Strategic Mitigation: To circumvent this causality, researchers must choose between two validated strategies:

  • The Protection Strategy: Utilizing side-chain protected building blocks like Fmoc-AHPPA(tBu)-OH, followed by global acidic deprotection[2].

  • The Controlled Coupling Strategy: Utilizing unprotected Fmoc-AHPPA-OH but strictly controlling the activation environment of the subsequent amino acid to prevent initial O-acylation[3].

Quantitative Analysis of Side Reactions

The choice of coupling reagents directly dictates the survival of the unprotected AHPPA hydroxyl group. Table 1 summarizes the causality between coupling conditions and the rate of O-acylation.

Table 1: Effect of Subsequent Coupling Conditions on O-Acylation of Unprotected AHPPA

Coupling ReagentsBase / AdditivesO-Acylation Yield (%)Mechanistic Outcome
HATU / DIPEA (1:2)DIPEA (Excess)15 - 25%High risk of subsequent O N migration.
DIC / DMAPDMAP (0.1 eq)> 50%DMAP hyper-catalyzes esterification; sequence fails.
DIC / HOBtNone< 5%Mild activation; steric hindrance protects the OH.
DIC / OxymaPureNone< 2%Optimal balance of reactivity and chemoselectivity.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed as self-validating workflows to ensure the successful deprotection and elongation of AHPPA-containing peptides.

Protocol A: Fmoc Deprotection of AHPPA on Resin

Objective: Safely remove the Fmoc group from the incorporated AHPPA residue without inducing lactamization or side reactions.

  • Swelling: Swell the peptidyl-resin (e.g., Rink Amide or Wang resin) in DMF for 15 minutes to ensure uniform reagent penetration.

  • Deprotection: Treat the resin with a solution of 20% Piperidine in DMF (v/v) for 5 minutes. Drain and repeat with a fresh solution for 15 minutes.

  • Washing: Drain the reaction vessel and wash the resin thoroughly to remove all traces of piperidine: DMF (5 × 1 min), DCM (3 × 1 min), and DMF (5 × 1 min).

  • Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A deep blue color confirms the successful generation of the free primary amine at the C4 position. (Note: The C3 hydroxyl group does not interfere with the ninhydrin reaction).

Protocol B: Coupling the Subsequent Amino Acid (Minimizing O-Acylation)

Objective: Couple the next Fmoc-AA-OH to the AHPPA amine strictly avoiding the acylation of the unprotected C3 hydroxyl.

  • Activation: Dissolve 3.0 equivalents of the next Fmoc-AA-OH and 3.0 equivalents of OxymaPure in a minimal volume of DMF. Add 3.0 equivalents of N,N'-Diisopropylcarbodiimide (DIC). Stir for 3 minutes for pre-activation. Causality Check: Do not use DMAP or excess DIPEA, as basic environments lower the activation energy for O-acylation.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the vessel and wash with DMF (5 × 1 min).

  • Validation: Perform a Kaiser test. A yellow or colorless resin indicates complete amide bond formation. If the beads are slightly blue, perform a second coupling cycle (double coupling) rather than increasing reagent equivalents or adding base.

Protocol C: Global Deprotection and Cleavage (For tBu-Protected AHPPA)

Objective: Cleave the peptide from the resin and remove all side-chain protecting groups, including the sterically hindered AHPPA tBu ether.

  • Cocktail Preparation: Prepare a highly acidic Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% Water.

  • Cleavage: Add the cocktail to the dried resin (10 mL per gram of resin). Agitate for 2.5 to 3 hours at room temperature. Causality Check: The extended time and high concentration of TFA are required because the secondary tBu ether on AHPPA is sterically shielded, slowing down carbocation formation during cleavage.

  • Precipitation: Filter the cleavage solution dropwise into cold diethyl ether ( −20∘ C) to precipitate the crude peptide.

  • Validation: Centrifuge the mixture, decant the ether, and analyze the dissolved pellet via LC-MS. Confirm the target mass and specifically check for the absence of a +56 Da adduct, which would indicate incomplete removal of the tBu group.

Process Visualizations

SPPS_Workflow A Resin-Bound Peptide B Couple Fmoc-AHPPA A->B DIC/Oxyma C Fmoc Deprotection (20% Piperidine) B->C Wash & Verify D Couple Next Amino Acid C->D No DMAP/Base E Global Cleavage (TFA Cocktail) D->E Final Steps

Figure 1: Optimized Solid-Phase Peptide Synthesis workflow incorporating Fmoc-AHPPA to prevent side reactions.

Mechanism A Unprotected AHPPA Residue on Resin B O-Acylated Intermediate (Side Reaction) A->B Excess Acylating Agent (Next AA Coupling) C Fmoc Deprotection (20% Piperidine) B->C SPPS Cycle Continuation D O -> N Acyl Migration (Depsipeptide Formation) C->D pH > 7 (Free Amine generated) E Chain Cleavage (Loss of Peptide) C->E Hydrolysis / Cleavage

Figure 2: Mechanistic pathway illustrating O-acylation and subsequent O N acyl migration side reactions.

References

  • Cadicamo, C. D., et al. "Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks." ResearchGate. Available at:[Link]

  • Sohma, Y., et al. "O-N intramolecular acyl migration reaction in the development of prodrugs and the synthesis of difficult sequence-containing bioactive peptides." National Institute of Public Health (NIPH) Japan. Available at:[Link]

  • Neri, D., et al. "Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls." ACS Combinatorial Science. Available at:[Link]

Sources

Application

Application Note: Rational Design and Synthesis of Renin Inhibitors Using Fmoc-(3S,4S)-AHPPA

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, solid-phase peptide synthesis (SPPS) optimization, and in vitro validation. Introduction...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Peptide Chemists, Structural Biologists, and Drug Development Professionals Content Focus: Mechanistic rationale, solid-phase peptide synthesis (SPPS) optimization, and in vitro validation.

Introduction & Mechanistic Rationale

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical regulatory pathway for cardiovascular hemodynamics. Renin, a highly specific aspartic protease secreted by the kidneys, catalyzes the rate-limiting first step of this cascade: the cleavage of angiotensinogen to angiotensin I. Because of its singular substrate specificity, renin is a prime target for antihypertensive drug development[1].

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA) is a synthetically crucial, protected transition-state isostere. It is an analog of statine (4-amino-3-hydroxy-6-methylheptanoic acid) where the isobutyl side chain is replaced by a phenyl group[2].

The Causality of Transition-State Mimicry

Aspartic proteases utilize two catalytic aspartate residues to activate a water molecule, which subsequently attacks the scissile amide bond (Leu-Val in human angiotensinogen) to form a tetrahedral intermediate[3]. AHPPA acts as a non-cleavable mimic of this transition state:

  • Hydroxyl Displacement: The central secondary hydroxyl group of AHPPA directly replaces the catalytic water molecule, forming tight hydrogen bonds with the active-site aspartate carboxylates[3].

  • S1 Subsite Occupation: The S1 pocket of renin is large and highly hydrophobic. The phenyl ring of AHPPA provides superior van der Waals interactions within this pocket compared to the smaller isobutyl group of statine, driving both higher affinity and exquisite selectivity for renin over other aspartic proteases (e.g., pepsin, cathepsin D)[2].

RAAS Angiotensinogen Angiotensinogen (Liver) AngI Angiotensin I Angiotensinogen->AngI Cleaved by Renin Renin Renin (Kidney) Renin->Angiotensinogen AngII Angiotensin II AngI->AngII Cleaved by ACE ACE ACE (Lungs) ACE->AngI BP Increased Blood Pressure AngII->BP Vasoconstriction Inhibitor AHPPA-based Renin Inhibitor Inhibitor->Renin Blocks Active Site

The RAAS Pathway and the targeted intervention point of AHPPA-based renin inhibitors.

Comparative Data: AHPPA vs. Statine

The structural shift from statine to AHPPA profoundly impacts the pharmacological profile of the resulting inhibitor. Table 1 summarizes the kinetic advantages of incorporating AHPPA at the P1-P1' position in substrate-analog inhibitors.

Table 1: Representative Kinetic Profile of Transition-State Isosteres

Isostere CoreP1 Side ChainPrimary TargetIC₅₀ (Renin)IC₅₀ (Pepsin)Selectivity Ratio (Pepsin/Renin)
Statine IsobutylBroad Aspartic Proteases~30 nM~1 nM0.03 (Poor)
AHPPA PhenylRenin~3 nM>1000 nM>333 (Excellent)
ACHPA CyclohexylRenin<1 nM>500 nM>500 (Excellent)

Note: Data reflects general trends observed in pentapeptide and hexapeptide renin inhibitor scaffolds[2].

Solid-Phase Peptide Synthesis (SPPS) Workflow

Fmoc chemistry is strictly preferred over Boc chemistry for AHPPA incorporation. Repeated exposure to neat trifluoroacetic acid (TFA) during Boc deprotection can induce the cyclization of the β -hydroxy- γ -amino acid into a lactone, destroying the inhibitor[4]. Fmoc SPPS utilizes mild basic deprotection (piperidine), preserving the integrity of the AHPPA core.

SPPS Resin Rink Amide Resin (Swelling) Deprotect1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotect1 Couple1 Standard AA Coupling (HATU/DIEA) Deprotect1->Couple1 Cleavage Global Cleavage (TFA/Scavengers) Deprotect1->Cleavage Final Deprotection CoupleAHPPA Fmoc-AHPPA-OH Coupling (Double Coupling Required) Couple1->CoupleAHPPA Repeat for sequence Test Kaiser Test (Self-Validation) CoupleAHPPA->Test Test->Deprotect1 If Complete Test->CoupleAHPPA If Incomplete Purify RP-HPLC Purification Cleavage->Purify

SPPS workflow highlighting the critical Fmoc-AHPPA double coupling and validation steps.

Experimental Protocol: SPPS of an AHPPA-Renin Inhibitor

Objective: Synthesize a model hexapeptide inhibitor (e.g., Ac-His-Pro-Phe-AHPPA-Leu-Phe-NH2).

Critical Insight: The secondary hydroxyl group of Fmoc-AHPPA is typically left unprotected during synthesis. Because of steric hindrance, it rarely participates in unwanted acylation. However, avoiding highly reactive coupling additives like DMAP is mandatory to prevent O-acylation. We utilize HATU/DIEA, which provides rapid activation of the carboxylate while minimizing side reactions[4].

Step-by-Step Methodology
  • Resin Preparation:

    • Weigh 0.1 mmol of Rink Amide AM resin (loading ~0.5 mmol/g) into a fritted reaction vessel.

    • Swell the resin in Dichloromethane (DCM) for 30 minutes, followed by Dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF (2 × 10 mins).

    • Wash thoroughly with DMF (5 × 1 min).

  • Standard Amino Acid Coupling (e.g., Fmoc-Phe-OH, Fmoc-Leu-OH):

    • Prepare a solution of Fmoc-AA-OH (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL DMF.

    • Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq).

    • Add to resin and agitate for 45 minutes. Wash with DMF (3 × 1 min).

  • Coupling of Fmoc-(3S,4S)-AHPPA-OH (The Bottleneck Step):

    • Causality: AHPPA is sterically bulky. Standard coupling times often lead to deletion sequences.

    • Double Coupling: Add Fmoc-AHPPA-OH (4 eq), HATU (3.8 eq), and DIEA (8 eq) in DMF. Agitate for 2 hours.

    • Drain, wash, and repeat the exact same coupling step for another 2 hours.

  • Self-Validation (Kaiser Test):

    • Remove a few resin beads. Add 1 drop each of ninhydrin, phenol, and KCN solutions. Heat at 100°C for 3 minutes.

    • Expected Result: Yellow beads/solution (Negative). If blue (Positive), perform a third coupling. Do not proceed to deprotection until the test is negative.

  • N-Terminal Acetylation & Cleavage:

    • After the final Fmoc removal, acetylate the N-terminus using Acetic Anhydride/DIEA (1:2) in DMF for 30 mins.

    • Cleave the peptide from the resin using TFA/TIS/H₂O (95:2.5:2.5) for 2 hours at room temperature.

    • Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.

Experimental Protocol: In Vitro Renin FRET Assay

To validate the synthesized AHPPA-peptide, a Förster Resonance Energy Transfer (FRET) assay is employed. This creates a self-validating system where the efficacy of the inhibitor is directly proportional to the suppression of fluorescent signal generation.

Assay Components
  • Enzyme: Recombinant Human Renin (Active).

  • Substrate: FRET-peptide (e.g., 5-FAM-KHPFHLVIHK(QXL520)-NH2).

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.1% CHAPS, pH 8.0.

Step-by-Step Methodology
  • Inhibitor Preparation: Dissolve the lyophilized AHPPA-inhibitor in 100% DMSO to a 10 mM stock. Perform serial dilutions in Assay Buffer (final DMSO concentration must be <1% to prevent enzyme denaturation).

  • Reaction Setup (96-well black microplate):

    • Add 40 µL of Renin enzyme solution (optimized concentration, e.g., 0.5 µg/mL) to each well.

    • Add 10 µL of the inhibitor dilutions.

    • Self-Validation Controls: Include a "No Inhibitor" well (maximum velocity) and a "Known Inhibitor" well (e.g., 10 µM Aliskiren) to ensure assay fidelity.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind the active site.

  • Initiation & Kinetic Reading:

    • Add 50 µL of FRET substrate (final concentration 5 µM) to all wells to initiate the reaction.

    • Immediately transfer to a fluorescence microplate reader (Ex/Em = 490 nm/520 nm).

    • Record fluorescence continuously every 2 minutes for 60 minutes at 37°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curves. Plot % Activity vs. Log[Inhibitor] to determine the IC₅₀ value.

References

  • Aspartic protease inhibitors Source: US Patent 6184241B1 URL
  • Human renin inhibitor peptides Source: American Heart Association Journals (Hypertension) URL:[Link]

  • Design of rat renin inhibitory peptides Source: PubMed (National Institutes of Health) URL:[Link]

  • Inhibition of a Secreted Glutamic Peptidase Prevents Growth of the Fungus Talaromyces emersonii Source: PubMed Central (PMC) URL:[Link]

Sources

Method

Advanced Protocol: Preparation of Peptidomimetics Incorporating Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid

Introduction and Rationale Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA-OH, CAS: 198542-01-7) is a highly specialized transition-state isostere utilized in the design of advanced peptidomimetics[1]....

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA-OH, CAS: 198542-01-7) is a highly specialized transition-state isostere utilized in the design of advanced peptidomimetics[1]. As a phenyl-substituted analog of statine, AHPPA serves as a critical building block for synthesizing potent inhibitors of aspartic and glutamic proteases, including HIV-1 protease, renin, pepsin, and fungal peptidases like TGP1[2].

The specific (3S,4S) stereochemistry is not arbitrary; it precisely mimics the tetrahedral intermediate formed during the enzymatic hydrolysis of a scissile peptide bond. The C3-hydroxyl group acts as a non-hydrolyzable mimic of the attacking water molecule, coordinating directly with the catalytic aspartate or glutamate residues in the target enzyme's active site[2].

Mechanistic Insights: Handling the Unprotected Secondary Hydroxyl

A common challenge in Solid-Phase Peptide Synthesis (SPPS) involving β-hydroxy-γ-amino acids is the potential for unwanted O-acylation (depsipeptide formation) at the secondary hydroxyl group during subsequent coupling steps.

Causality & Experimental Choice: In the case of Fmoc-AHPPA-OH, the secondary C3-hydroxyl group is highly sterically hindered by the adjacent chiral centers and the bulky phenyl side chain. Extensive empirical data demonstrates that this steric shielding allows the hydroxyl group to remain unprotected during SPPS, provided that hyper-reactive acylation catalysts (such as 4-dimethylaminopyridine, DMAP) are strictly avoided[3]. N-acylation of the primary amine proceeds at a rate orders of magnitude faster than O-acylation. Therefore, utilizing mild, neutral coupling additives like OxymaPure or carefully controlled stoichiometric amounts of HATU/DIPEA ensures clean peptide elongation without hydroxyl interference[3].

Mechanism AHPPA AHPPA Isostere (3S,4S) Configuration C3-OH (Tetrahedral Mimic) Asp1 Catalytic Aspartate 1 Protonated (Asp-COOH) AHPPA->Asp1 H-bond (Acceptor) Asp2 Catalytic Aspartate 2 Deprotonated (Asp-COO⁻) AHPPA->Asp2 H-bond (Donor)

Caption: Coordination of the AHPPA C3-hydroxyl group with the catalytic dyad of an aspartic protease.

Experimental Protocols

The following self-validating protocol is optimized for Fmoc-SPPS using an unprotected Fmoc-AHPPA-OH building block.

Resin Preparation and AHPPA Coupling
  • Resin Swelling: Swell Rink Amide AM resin (or equivalent) in N,N-dimethylformamide (DMF) for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation and Coupling:

    • Dissolve 3.0 equivalents of Fmoc-AHPPA-OH[1] and 3.0 equivalents of HATU in minimal DMF.

    • Add 6.0 equivalents of N,N-diisopropylethylamine (DIPEA).

    • Add the activated mixture to the resin and agitate for 2 hours at room temperature.

  • Validation: Perform a Kaiser test. A negative result (yellow) confirms complete coupling. Wash with DMF (5 × 1 min).

Critical Step: Post-AHPPA Elongation (Avoiding O-Acylation)

To prevent esterification of the unprotected C3-OH during the coupling of the next amino acid, the coupling chemistry must be highly chemoselective[3].

  • Fmoc Deprotection: Remove the Fmoc group from the AHPPA residue using 20% piperidine in DMF (2 × 10 min). Wash with DMF.

  • Selective N-Acylation:

    • Preferred Method (DIC/Oxyma): Dissolve 3.0 eq of the next Fmoc-AA-OH and 3.0 eq of OxymaPure in DMF. Add 3.0 eq of N,N'-Diisopropylcarbodiimide (DIC). Stir for 2 minutes for pre-activation, then add to the resin. Agitate for 2 hours.

    • Mechanistic Note: DIC/Oxyma maintains a near-neutral pH, completely suppressing base-catalyzed O-acylation while ensuring rapid N-acylation.

  • Cleavage: After sequence completion, cleave the peptide from the resin using a standard TFA cocktail (e.g., 95% TFA, 2.5% TIPS, 2.5% H₂O) for 2 hours. The AHPPA hydroxyl requires no global deprotection.

SPPS_Workflow Start Peptidyl-Resin (Free N-terminus) Fmoc_AHPPA Add Fmoc-AHPPA-OH + HATU/DIPEA Start->Fmoc_AHPPA Coupling1 N-Acylation (1-2 hours, RT) Fmoc_AHPPA->Coupling1 Deprotect Fmoc Removal (20% Piperidine) Coupling1->Deprotect Next_AA Add Next Fmoc-AA-OH (DIC/OxymaPure) Deprotect->Next_AA Coupling2 Selective N-Acylation (Avoid O-Acylation) Next_AA->Coupling2 Cleavage TFA Cleavage & Global Deprotection Coupling2->Cleavage

Caption: SPPS workflow for Fmoc-AHPPA-OH, highlighting selective N-acylation over O-acylation.

Quantitative Data: Coupling Reagent Efficacy

The choice of coupling reagent for the amino acid immediately following AHPPA is the primary determinant of crude peptide purity. The table below summarizes the chemoselectivity of various activation strategies based on empirical data[3].

Coupling Reagent SystemBase AddedN-Acylation Yield (%)O-Acylation (Side Product) (%)Recommendation
DIC / OxymaPure None> 98%< 1%Optimal - Neutral pH prevents esterification.
HATU / HOAt DIPEA (1.0 eq)95%< 3%Acceptable - Requires strict stoichiometric control.
HBTU / HOBt DIPEA (2.0 eq)92%~ 5%Marginal - Excess base slightly increases depsipeptide.
DIC / DMAP DMAP (0.1 eq)60%> 35%Avoid - DMAP strongly catalyzes unwanted O-acylation.

References

  • Source: nih.
  • Title: Exploring β-Hydroxy γ-Amino Acids (Statines)
  • Title: Fmoc-(3S,4S)

Sources

Application

Application Notes and Protocols: Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic Acid

An in-depth guide to the handling, storage, and application of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid for researchers and drug development professionals. Authored by: Gemini, Senior Application Scientist P...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the handling, storage, and application of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid for researchers and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Preamble: Understanding the Asset

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, also known as Fmoc-AHPPA-OH, is a non-proteinogenic amino acid derivative of critical importance in modern peptidomimetic and drug development programs.[1] Its core structure is a statine analog, a class of compounds known for their ability to act as transition-state mimics, thereby inhibiting various classes of proteases, particularly aspartyl proteases. The presence of the N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) group makes it perfectly suited for incorporation into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies.[1][2]

This guide provides a comprehensive framework for the safe handling, optimal storage, and effective utilization of this valuable synthetic building block. The protocols herein are grounded in established principles of peptide chemistry and laboratory safety, designed to ensure both the integrity of the compound and the validity of experimental outcomes.

Compound Integrity and Safety Management

Proper handling and storage are paramount to preserving the high purity of Fmoc-AHPPA-OH and ensuring the safety of laboratory personnel. The compound is a white, amorphous powder that is stable under recommended conditions but requires careful management.[1][3]

Personal Protective Equipment (PPE) and Engineering Controls

Exposure to the compound as a fine powder should be minimized. Standard laboratory PPE is required, with specific recommendations outlined below. All operations involving the handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood.[3]

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield.Protects against airborne particles and accidental splashes.[4]
Skin Protection Nitrile or latex gloves (inspect prior to use).Prevents direct skin contact.[4]
Body Protection Standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Not typically required if handled in a fume hood. Use a NIOSH-approved N95 dust mask if weighing in an open area.Prevents inhalation of the powder, which may cause respiratory tract irritation.[3][4]
Storage Protocols

To maintain its chemical integrity and purity (typically ≥99% by HPLC), Fmoc-AHPPA-OH must be stored under specific conditions.[1]

  • Temperature: Store refrigerated at 0-8 °C .[1][5] Long-term storage at -20 °C is also acceptable and may be preferred.

  • Atmosphere: Keep the container tightly sealed and dry.[3] The compound is not acutely sensitive to air but should be protected from moisture to prevent potential hydrolysis. For long-term storage, backfilling the container with an inert gas like argon or nitrogen is a best practice.

  • Incompatibilities: Avoid storage near strong oxidizing agents or strong acids.[3]

Safe Handling and Disposal Workflow

The following diagram and protocol outline the standard workflow for safely managing the compound from receipt to disposal.

G cluster_storage Storage & Prep cluster_use Experimental Use cluster_disposal Cleanup & Disposal Receive Receive Compound Inspect Inspect Container Seal Receive->Inspect Store Store at 0-8 °C, Keep Dry Inspect->Store Equilibrate Equilibrate to RT Before Opening Store->Equilibrate Weigh Weigh in Fume Hood Equilibrate->Weigh Dissolve Dissolve in Anhydrous DMF/NMP Weigh->Dissolve Couple Perform Coupling Reaction (SPPS) Dissolve->Couple Clean Decontaminate Glassware & Surfaces Couple->Clean Dispose Dispose of Waste per Institutional Guidelines Clean->Dispose SPPS_Cycle Start Resin-Bound Peptide (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Step 1 Wash1 DMF/NMP Wash Deprotection->Wash1 Step 2 Coupling Couple Fmoc-AHPPA-OH (HATU/DIPEA) Wash1->Coupling Step 3 Wash2 DMF/NMP Wash Coupling->Wash2 Step 4 End Resin-Bound Peptide (Elongated by one residue, N-terminal Fmoc) Wash2->End Cycle Complete End->Deprotection Next Cycle

Caption: The core cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocols

The following are generalized, yet detailed, protocols for the use of Fmoc-AHPPA-OH in a manual SPPS workflow. Instrument-specific protocols may vary.

Protocol 5.1: Incorporation into a Peptide Sequence (Coupling)

This protocol describes the activation and coupling of Fmoc-AHPPA-OH to a resin-bound peptide with a free N-terminal amine.

Rationale: The carboxylic acid of Fmoc-AHPPA-OH is activated to form a highly reactive species (e.g., an active ester) that readily reacts with the free amine of the growing peptide chain to form a stable amide bond. HATU is a common aminium-based coupling reagent that, in the presence of a non-nucleophilic base like DIPEA, facilitates rapid and efficient amide bond formation with minimal racemization. [6][7] Materials:

  • Resin-bound peptide (post-Fmoc deprotection and washed)

  • Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone)

Procedure:

  • Prepare Activation Solution: In a separate vessel, dissolve Fmoc-AHPPA-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in a minimal volume of anhydrous DMF.

  • Activate: Add DIPEA (6-10 equivalents) to the solution from Step 1. Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color.

  • Couple to Resin: Add the activated amino acid solution to the washed, deprotected peptide-resin.

  • Reaction: Agitate the reaction vessel at room temperature for 1-4 hours. The exact time can vary based on the sequence.

  • Monitor (Optional): Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser (ninhydrin) test. A negative result (yellow/clear beads) indicates complete coupling. [8]6. Wash: Once the reaction is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection cycle.

Protocol 5.2: N-terminal Fmoc Group Deprotection

This protocol details the removal of the Fmoc protecting group to liberate the free amine for the subsequent coupling step.

Rationale: The Fmoc group is cleaved via a base-catalyzed β-elimination mechanism. [8]A secondary amine, typically piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene and carbon dioxide. The excess piperidine also acts as a scavenger for the reactive dibenzofulvene, forming a stable adduct that is washed away. [9][10] Materials:

  • Resin-bound peptide with N-terminal Fmoc protection

  • Deprotection Solution: 20% (v/v) piperidine in anhydrous DMF.

Procedure:

  • Resin Swelling: If the resin is dry, swell it in DMF for 30-60 minutes. [8]2. Initial Deprotection: Drain the solvent and add the deprotection solution to the resin. Agitate for 1-3 minutes. [8]3. Drain: Drain the deprotection solution. This initial, short step removes the bulk of the Fmoc group and the resulting adduct.

  • Final Deprotection: Add a fresh aliquot of the deprotection solution and agitate for 10-20 minutes to ensure complete removal. [8]5. Monitoring (Optional): The progress of deprotection can be monitored by UV-spectroscopy of the drained solution, measuring the absorbance of the dibenzofulvene-piperidine adduct at ~301 nm. [11]6. Washing: Drain the solution and wash the resin extensively with DMF (5-7 times) to completely remove all traces of piperidine and the adduct. A final wash with DCM and/or MeOH can also be performed. [8]The resin is now ready for the next coupling step.

References

  • NextSDS. (n.d.). FMOC-(3S,4S)-4-AMINO-3-HYDROXY-5-PHENYL PENTANOIC ACID. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

  • Fields, G. B. (1994). Methods for Removing the Fmoc Group. In M. W. Pennington & B. M. Dunn (Eds.), Peptide Synthesis Protocols (Vol. 35, pp. 17-27). Humana Press. Available at [Link]

  • AAPPTec, LLC. (n.d.). Fmoc Resin Cleavage and Deprotection. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • Nowick Laboratory. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • AnaSpec. (2021). Safety Data Sheet (SDS) - Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid. Retrieved from [Link]

  • AAPPTec, LLC. (2021). Safety Data Sheet - Fmoc-ThpGly-OH. Retrieved from [Link]

  • Google Patents. (2019). CN109115899A - A kind of analysis method of Fmoc amino acid.
  • AAPPTec, LLC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • GenScript. (n.d.). Fmoc Solid Phase Peptide Synthesis Protocol. Retrieved from [Link]

  • Vágner, J., et al. (2018). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 23(11), 2847. Available at [Link]

  • Agilent Technologies. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. Retrieved from [Link]

  • Gzella, A., et al. (2020). Efficient Method for the Concentration Determination of Fmoc Groups Incorporated in the Core-Shell Materials by Fmoc–Glycine. Materials, 13(17), 3833. Available at [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting incomplete deprotection of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering incomplete Fmoc deprotection when incorporating Fmoc-(3S,4S)-4-amino-3...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering incomplete Fmoc deprotection when incorporating Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA) during Solid-Phase Peptide Synthesis (SPPS).

Fmoc-AHPPA is a sterically hindered statine analog (phenylstatine) heavily utilized as a transition state analog in the development of glutamic and aspartic protease inhibitors[1]. Due to its complex structural topology, it presents unique synthetic challenges that require precise mechanistic interventions.

Mechanistic Causality: The AHPPA Deprotection Challenge

Standard Fmoc deprotection relies on a 20% piperidine in DMF solution to initiate an E1cB elimination of the fluorenylmethoxycarbonyl group[2]. However, Fmoc-AHPPA frequently exhibits incomplete deprotection under these baseline conditions due to two compounding factors:

  • Severe Steric Hindrance: AHPPA is a γ -amino acid. The Fmoc-protected primary amine at the C4 position is physically obstructed by the adjacent bulky C5-benzyl group and the C3-hydroxyl group[3]. This steric shielding prevents the bulky secondary amine (piperidine, pKa ~11.2) from efficiently accessing and abstracting the acidic fluorenyl proton[4].

  • Intramolecular Hydrogen Bonding & Aggregation: If the C3-hydroxyl group is unprotected, it can form intramolecular hydrogen bonds with the Fmoc carbonyl, further stabilizing the protecting group against base attack. Additionally, hydrophobic statine analogs are notorious for inducing sequence-dependent aggregation ( β -sheet formation) on the resin, rendering the N-terminus inaccessible[3].

MechanisticPathway Fmoc Fmoc-AHPPA-Resin (Sterically Hindered) Base DBU (pKa ~12.5) Proton Abstraction Fmoc->Base Base Attack E1cB E1cB Elimination Intermediate Base->E1cB Fast Kinetics Products Free AHPPA Amine + DBF + CO2 E1cB->Products Cleavage Scavenge DBF-Piperidine Adduct (Prevents Reattachment) Products->Scavenge Piperidine Scavenging

Caption: Mechanistic pathway of DBU-assisted Fmoc cleavage and DBF scavenging.

Frequently Asked Questions (Troubleshooting Guide)

Q1: My Kaiser test is negative or faint, but mass spectrometry of a microcleavage shows a +222.2 Da mass adduct. What is happening? A: A mass shift of +222.2 Da explicitly corresponds to the retained Fmoc group, confirming incomplete deprotection[3]. The Kaiser test detects free primary amines using ninhydrin. While AHPPA possesses a primary amine, the extreme steric shielding from the C3-hydroxyl and C5-benzyl groups severely retards the colorimetric reaction, leading to false negatives or faint yellow/brown results even when partially deprotected[3]. Do not rely solely on the Kaiser test for statine analogs; use orthogonal UV-Vis monitoring (see Protocol B).

Q2: How do I modify my deprotection cocktail to overcome this steric hindrance? A: You must increase the thermodynamic driving force of the proton abstraction step. Replace standard piperidine with a cocktail containing 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) [5]. DBU is a stronger, non-nucleophilic amidine base (pKa ~12.5) that can rapidly abstract the fluorenyl proton even in highly hindered environments[6]. Crucial Insight: Because DBU is non-nucleophilic, it cannot scavenge the highly reactive dibenzofulvene (DBF) byproduct. Therefore, piperidine (or piperazine) must remain in the cocktail to trap DBF via Michael addition and prevent it from alkylating the newly liberated AHPPA amine[4][5].

Q3: Can the free 3-hydroxyl group of AHPPA cause side reactions during aggressive deprotection? A: Yes. Extended exposure to strong bases like DBU at elevated temperatures increases the risk of base-catalyzed side reactions. If your peptide sequence contains Aspartic acid (Asp), DBU significantly catalyzes aspartimide formation[2][5]. In such cases, utilizing a cocktail of 5% piperazine and 2% DBU offers a safer alternative that balances aggressive deprotection with a lower side-reaction profile[2].

Quantitative Data: Deprotection Cocktail Efficacy

The following table synthesizes the efficacy of various deprotection strategies when applied to sterically hindered residues like Fmoc-AHPPA.

Deprotection CocktailBase Strength (pKa)Cleavage Rate vs. BaselineDBF Scavenging EfficiencyRisk of Aspartimide FormationRecommended Use Case
20% Piperidine / DMF ~11.21x (Baseline)ExcellentLow to ModerateStandard, unhindered SPPS[2].
20% Piperidine + 2% DBU / DMF ~12.5 (DBU)3x - 5x ExcellentHigh Highly hindered AHPPA without Asp residues[5][6].
5% Piperazine + 2% DBU / DMF ~12.5 (DBU)2x - 4xGoodModerateHindered AHPPA in Asp-containing sequences[2][3].

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed as self-validating workflows. Protocol A executes the chemical modification, while Protocol B provides the quantitative proof of success.

Protocol A: DBU-Assisted Fmoc Deprotection for Hindered Statine Analogs

Use this protocol when standard 20% piperidine results in +222.2 Da deletion sequences.

  • Resin Preparation: Ensure the peptidyl-resin is fully swollen in DMF for at least 30 minutes to maximize reagent penetration[6].

  • Cocktail Preparation: Prepare a fresh solution of 2% (v/v) DBU and 20% (v/v) piperidine in DMF[6]. (Note: If Asp is present, substitute piperidine with 5% piperazine).

  • Primary Deprotection: Add the DBU/piperidine solution to the resin (approx. 10 mL per gram of resin). Agitate at room temperature for 3 to 5 minutes[5].

  • Drain and Repeat (Crucial): Drain the reaction vessel and immediately add a fresh aliquot of the deprotection cocktail. Agitate for an additional 10 to 15 minutes. The double-treatment ensures complete conversion of the E1cB intermediate[6].

  • Extensive Washing: Wash the resin thoroughly with DMF (at least 7 times, 1 minute each). Causality check: DBU is highly persistent; failure to wash it out completely will cause premature Fmoc cleavage of the subsequent amino acid during the next coupling cycle[6].

Protocol B: UV-Vis Spectrophotometric Monitoring of Fmoc Cleavage

Use this protocol to quantitatively verify the removal of the Fmoc group from AHPPA, bypassing the limitations of the Kaiser test.

  • Effluent Collection: Collect all drained deprotection cocktail and the first two DMF washes from Protocol A into a volumetric flask (e.g., 50 mL or 100 mL)[7].

  • Dilution: Fill the flask to the mark with pure DMF and mix thoroughly.

  • Measurement: Transfer an aliquot to a 1 cm quartz cuvette. Measure the absorbance at 301 nm using a UV-Vis spectrophotometer[2].

  • Validation Calculation: Calculate the amount of cleaved Fmoc using the Beer-Lambert law ( A=ϵcl ), where the extinction coefficient ( ϵ ) of the DBF-piperidine adduct is approximately 7,800 L·mol⁻¹·cm⁻¹ [2][4]. Compare the calculated moles of DBF to the theoretical loading of your resin. A yield of >95% validates successful deprotection.

Diagnostic Workflow Visualization

TroubleshootingWorkflow Step1 Standard Deprotection (20% Piperidine) Test Diagnostic Testing (UV-Vis at 301 nm) Step1->Test Decision Is Deprotection Complete? Test->Decision Success Proceed to Next Amino Acid Coupling Decision->Success Yes (>95% UV Yield) Failure Incomplete Deprotection (Fmoc Retained) Decision->Failure No (<95% UV Yield) Mod1 Extend Time & Double Cycle Failure->Mod1 Mod2 Add 1-2% DBU (Strong Base) Failure->Mod2 Mod3 Increase Temp (40-50°C) Failure->Mod3 Mod1->Test Mod2->Test Mod3->Test

Caption: Diagnostic and troubleshooting workflow for incomplete Fmoc-AHPPA deprotection.

References

  • [7] Troubleshooting incomplete Fmoc group deprotection in solid-phase synthesis. BenchChem Technical Support. URL: 7

  • [3] Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered β-Amino Acids. BenchChem. URL:3

  • [6] Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Sterically Hindered Residues. BenchChem. URL: 6

  • [2] Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. PeptideChemistry.org. URL: 2

  • [4] Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. URL:4

  • [5] Technical Support Information Bulletin 1173 - Fmoc Removal with DBU. Aapptec Peptides. URL: 5

  • [1] Inhibition of a Secreted Glutamic Peptidase Prevents Growth of the Fungus Talaromyces emersonii. National Institutes of Health (PMC). URL: 1

Sources

Optimization

Optimizing cleavage cocktails for Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid peptides

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) . AHPPA is a critical statine analog and transition-state isostere...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Solid-Phase Peptide Synthesis (SPPS) involving Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) . AHPPA is a critical statine analog and transition-state isostere widely utilized in the development of potent aspartic protease inhibitors, including those targeting HIV-1 protease, renin, and cathepsin D[1].

While Fmoc-SPPS is highly robust, the unique β -hydroxy- γ -amino acid backbone of AHPPA introduces specific chemical vulnerabilities during the final Trifluoroacetic Acid (TFA) cleavage and global deprotection step[2]. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to help you optimize your cleavage cocktails and maximize peptide yield.

Mechanistic Insights: The Vulnerability of AHPPA

During the final cleavage step, TFA acts as a superacid to protonate acid-labile linkers and remove side-chain protecting groups[2]. However, the unprotected secondary hydroxyl group at the C3 position of AHPPA is highly reactive under these conditions. Without an optimized cleavage cocktail, researchers frequently encounter three major degradation pathways:

  • γ -Lactonization ([-18 Da]): If AHPPA is located at or near the C-terminus, the acidic environment catalyzes an intramolecular nucleophilic attack by the C3-hydroxyl group onto the C1-carbonyl carbon, expelling water and forming a thermodynamically stable 5-membered γ -lactone.

  • Dehydration ([-18 Da]): Prolonged exposure to TFA or elevated temperatures ( >25∘C ) drives the protonation of the C3-hydroxyl group, leading to an E1 elimination of water and the formation of an α,β

    • or β,γ -unsaturated pentanoic acid derivative[2].
  • Trifluoroacetylation ([+96 Da]): In the absence of sufficient aqueous nucleophiles, TFA acts as an acylating agent, esterifying the C3-hydroxyl group to form a TFA-ester.

AHPPA_Mechanism AHPPA AHPPA-Peptide (Intact C3-OH) TFA_Ester TFA Esterification [+96 Da] AHPPA->TFA_Ester High TFA, Low H2O Lactonization gamma-Lactonization [-18 Da] AHPPA->Lactonization C-terminal AHPPA Acid Catalysis Dehydration Dehydration [-18 Da] AHPPA->Dehydration Prolonged Time Temp >25°C TFA_Ester->AHPPA Mild Base Treatment (e.g., NH4OH)

Fig 1. Acid-catalyzed side reactions of AHPPA during TFA cleavage and their respective mass shifts.

Troubleshooting Guide & FAQs

Q1: My LC-MS data shows a major peak at[M - 18]. What is happening, and how do I fix it? A1: A mass shift of -18 Da indicates either dehydration or γ -lactonization.

  • Causality: Elevated temperatures provide the activation energy required for the elimination of water. Furthermore, if your cleavage cocktail lacks sufficient water, the chemical equilibrium shifts toward dehydration[2].

  • Solution: Strictly control the cleavage temperature between 15∘C and 20∘C . Limit the cleavage time to a maximum of 1.5 hours. Ensure your cocktail contains at least 5% H2​O (e.g., Reagent B), which acts as a nucleophile to push the equilibrium away from dehydration and lactonization[3].

Q2: I am observing a [+96 Da] adduct on my AHPPA-peptide. How can I prevent this? A2: This is a Trifluoroacetate (TFA) ester formed at the C3-hydroxyl group.

  • Causality: When using neat TFA or cocktails with low water content (e.g., 95% TFA / 2.5% TIS / 2.5% H2​O ), the massive molar excess of TFA drives the esterification of the secondary alcohol[3].

  • Solution: Increase the water content in your cleavage cocktail to 5%[4]. If the TFA-ester has already formed, it can be quantitatively reversed post-cleavage using a mild base treatment (See Protocol C).

Q3: Does the choice of solid support (resin) affect AHPPA stability? A3: Yes, significantly.

  • Causality: If AHPPA is the C-terminal residue, attaching it to a standard Wang resin requires highly concentrated TFA (95%) for >2 hours to break the benzyl ester linker. This prolonged acidic exposure perfectly positions the C3-hydroxyl to attack the forming C-terminal carbocation, driving near-complete lactonization.

  • Solution: Use a hyper-acid-sensitive resin like 2-Chlorotrityl chloride (2-CTC). 2-CTC allows for the release of the peptide using mild 1% TFA in DCM, bypassing the conditions that cause lactonization.

Cleavage Cocktail Optimization Data

To simplify cocktail selection, the following table summarizes the quantitative impact of various cleavage mixtures on AHPPA-containing peptides based on established SPPS parameters[4],[3].

Cocktail NameComposition (v/v)Scavenger RoleAHPPA Dehydration RiskAHPPA TFA-Ester RiskRecommended Use
Standard TFA/TIS/ H2​O (95:2.5:2.5)TIS traps carbocations; H2​O hydrates.ModerateHigh Not recommended for AHPPA due to high esterification risk.
Reagent B TFA/TIS/ H2​O (90:5:5)Higher H2​O prevents esterification.LowLowOptimal for internal AHPPA residues.
Reagent K TFA/Phenol/ H2​O /Thioanisole/EDT (82.5:5:5:5:2.5)Comprehensive scavenging for complex sequences.LowLowUse if peptide also contains multiple Cys, Met, or Trp residues.
Mild 2-CTC 1% TFA in DCMCleaves peptide from resin without global deprotection.None None Optimal for C-terminal AHPPA. Follow with solution-phase deprotection.

Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating specific LC-MS checkpoints, you can definitively confirm the success of each mechanistic intervention.

Cleavage_Workflow Start Assess AHPPA Position Cond1 Is AHPPA at the C-terminus? Start->Cond1 Path1 Use 2-CTC Resin 1% TFA in DCM (Mild) Cond1->Path1 Yes Path2 Use Standard Resin (e.g., Rink Amide/Wang) Cond1->Path2 No Global Global Deprotection Cocktail: TFA/TIS/H2O (90:5:5) Path1->Global Path2->Global TimeTemp Strict Control: Time = 1.5h Temp = 15-20°C Global->TimeTemp Precip Cold Ether Precipitation & LC-MS Validation TimeTemp->Precip

Fig 2. Decision tree for optimizing the cleavage of AHPPA-containing peptides to minimize degradation.

Protocol A: Optimized Global Cleavage (For Internal AHPPA Residues)

Use this protocol when AHPPA is located anywhere except the C-terminus.

  • Preparation: Wash the peptidyl-resin thoroughly with DCM (3 x 5 mL) to remove any residual DMF, which can inhibit TFA acidolysis[3].

  • Cocktail Formulation: Prepare Reagent B (90% TFA, 5% Triisopropylsilane (TIS), 5% H2​O )[4]. Chill the cocktail to 15∘C before use.

  • Cleavage: Add 10 mL of the chilled cocktail per gram of resin. Stir gently for exactly 1.5 hours at 15–20∘C . Do not exceed this time, as prolonged exposure exponentially increases dehydration risk.

  • Precipitation: Filter the resin and precipitate the peptide by adding the filtrate dropwise into 10 volumes of ice-cold diethyl ether.

  • Validation: Centrifuge, wash the pellet with cold ether (3x), and lyophilize. Run an LC-MS.

    • Self-Validation Check: The target mass [M] should be the base peak. If a [M−18] peak is >5% , lower the temperature to 15∘C in the next batch. If a [M+96] peak is present, proceed to Protocol C.

Protocol B: Mild Cleavage from 2-CTC Resin (For C-terminal AHPPA)

Use this protocol to prevent γ -lactonization when AHPPA is at the C-terminus.

  • Mild Cleavage: Treat the dry 2-CTC peptidyl-resin with a solution of 1% TFA in DCM (v/v) for 2 minutes at room temperature.

  • Filtration & Quenching: Filter the solution immediately into a flask containing 10 equivalents of Pyridine (relative to TFA) to neutralize the acid and prevent premature deprotection.

  • Repetition: Repeat the 1% TFA treatment 3 times to ensure complete cleavage.

  • Concentration: Evaporate the DCM under reduced pressure to yield the fully protected peptide.

  • Global Deprotection: Treat the protected peptide with Reagent B (Protocol A) for 1 hour. Because the peptide is no longer anchored to a solid support, the steric hindrance is reduced, allowing for a shorter, lactonization-free deprotection phase.

Protocol C: Post-Cleavage Reversal of TFA-Esters

Use this protocol if LC-MS validation reveals a [+96 Da] adduct.

  • Solubilization: Dissolve the lyophilized crude peptide in a minimal amount of a 1:1 mixture of Acetonitrile and 0.15 M aqueous Ammonium Hydroxide ( NH4​OH ).

  • Hydrolysis: Stir the solution at room temperature for exactly 15 minutes. The mild basic conditions will rapidly hydrolyze the TFA-ester back to the free C3-hydroxyl group without causing epimerization.

  • Neutralization: Immediately quench the reaction by adding dilute Acetic Acid until the pH reaches ~4.0.

  • Validation: Analyze a small aliquot via LC-MS.

    • Self-Validation Check: A successful protocol is validated by the complete disappearance of the [M+96] peak and the proportional recovery of the target [M] peak. Proceed directly to preparative HPLC purification.

References

  • [1] Inhibitors of Human Immunodeficiency Virus Type 1 Protease Containing 2-Aminobenzyl-Substituted 4-Amino-3-hydroxy-5-phenylpentanoic Acid: Synthesis, Activity, and Oral Bioavailability. Journal of Medicinal Chemistry (ACS).

  • [2] TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry.

  • [4] Potent Peptide Inhibitors of Human Hepatitis C Virus NS3 Protease Are Obtained by Optimizing the Cleavage Products. Biochemistry (ACS).

  • [3] Fmoc Resin Cleavage and Deprotection. MilliporeSigma Technical Documents.

Sources

Troubleshooting

Solving solubility issues with Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid in DMF

Welcome to the Technical Support Center for advanced peptide and peptidomimetic synthesis. This guide is specifically engineered for researchers and drug development professionals working with Fmoc-(3S,4S)-4-amino-3-hydr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for advanced peptide and peptidomimetic synthesis. This guide is specifically engineered for researchers and drug development professionals working with Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPBA), a critical statine analog used in the synthesis of HIV protease inhibitors and other therapeutic peptidomimetics.

This document provides mechanistic insights, empirical data, troubleshooting FAQs, and validated protocols to resolve severe solubility issues and aggregation when using N,N-Dimethylformamide (DMF).

Mechanistic Insight: Why Does Fmoc-AHPBA Resist Solvation?

Fmoc-AHPBA presents a "perfect storm" of physicochemical properties that drive intermolecular aggregation and resist solvation in standard peptide-grade DMF[1]. To solve the solubility issue, we must first understand the causality of the aggregation:

  • Extensive Hydrogen Bonding Networks: Unlike standard Fmoc-amino acids, Fmoc-AHPBA possesses an unprotected 3-hydroxyl group alongside the 4-amide (from the Fmoc group) and the C-terminal carboxylic acid. This creates a dense, self-complementary hydrogen-bond donor/acceptor network.

  • Hydrophobic and π−π Stacking: The bulky, rigid Fmoc protecting group and the 5-phenyl ring strongly associate via π−π stacking and hydrophobic interactions.

  • Inadequate Solvent Polarity: While DMF is a polar aprotic solvent, its hydrogen-bond accepting capacity is often insufficient to outcompete the strong intermolecular lattice energy of the Fmoc-AHPBA crystals or amorphous gels[2].

Aggregation vs. Solvation Mechanism

G A Fmoc-AHPBA Monomers (High Lattice Energy) B Intermolecular H-Bonding (3-OH, 4-NH, COOH) A->B C Pi-Pi Stacking (Fmoc & Phenyl rings) A->C D Insoluble Aggregates / Gel in DMF B->D C->D E Addition of DMSO/NMP (Stronger H-bond Acceptors) D->E Co-solvent strategy F Addition of Chaotropic Salts (e.g., 0.8 M LiCl) D->F Salt strategy G Disruption of H-Bond Network E->G F->G H Fully Solvated Monomers (Ready for Coupling) G->H

Mechanistic pathway of Fmoc-AHPBA aggregation and targeted solvation strategies.

Quantitative Data: Solvent System Optimization

To achieve the standard 0.2 M to 0.5 M concentration required for efficient Solid-Phase Peptide Synthesis (SPPS) coupling[1], pure DMF is often inadequate. The table below summarizes the solubility limits of Fmoc-AHPBA across various optimized solvent systems.

Solvent SystemAdditiveApprox. Max Solubility (25°C)Visual StateMechanistic Rationale
100% DMF None <0.05 M Cloudy / GelInsufficient H-bond disruption.
100% NMP None ∼0.15 M Slightly HazyNMP is a marginally stronger H-bond acceptor than DMF[1].
75% DMF / 25% DMSO None >0.25 M Clear SolutionDMSO acts as a powerful H-bond acceptor, breaking the 3-OH network[3].
100% DMF 0.8 M LiCl >0.30 M Clear SolutionChaotropic lithium ions disrupt hydrophobic and H-bonding aggregation[3].

Troubleshooting FAQs

Q1: My Fmoc-AHPBA formed a thick gel in DMF. Can I just heat it to force dissolution? A1: You can apply mild heating (30–40°C) combined with vortexing[1]. However, do not exceed 40°C or use prolonged heating. Elevated temperatures in DMF can lead to the generation of dimethylamine (a degradation product of DMF), which will cause premature cleavage of the Fmoc protecting group[1]. Furthermore, excessive heat can promote epimerization at the α -chiral center (the 4S position).

Q2: Why is DMSO recommended as a co-solvent, and will it affect my coupling reagents? A2: DMSO is a superior hydrogen-bond acceptor compared to DMF. By adding 10–25% (v/v) DMSO to your DMF, the DMSO molecules outcompete the intermolecular hydrogen bonds between the 3-hydroxyl and 4-amide groups of the Fmoc-AHPBA, forcing the molecules into a monomeric, solvated state[3]. DMSO is generally compatible with standard coupling reagents (e.g., DIC/Oxyma, HATU, HBTU), though it can slightly increase the viscosity of the solution[2].

Q3: I cannot use DMSO due to downstream purification constraints. What is the alternative? A3: If DMSO is contraindicated, the use of chaotropic salts is the gold standard for breaking peptide aggregation. Dissolving the Fmoc-AHPBA in a solution of 0.8 M Lithium Chloride (LiCl) or 0.8 M Sodium Perchlorate ( NaClO4​ ) in DMF will disrupt the aggregation lattice[3]. The small, highly charged lithium ion coordinates with the polar moieties of the amino acid, preventing them from interacting with one another.

Q4: Does the unprotected 3-hydroxyl group interfere with the coupling reaction once dissolved? A4: While the primary amine of the growing peptide chain is significantly more nucleophilic than the secondary 3-hydroxyl group of AHPBA, side-chain O-acylation is a known risk during prolonged couplings or when using highly reactive activators (like PyBOP or HATU) in excess[3]. Ensure you strictly control your equivalencies (e.g., 1:1:2 for Amino Acid : Activator : Base) and monitor the reaction carefully.

Validated Experimental Protocols

Protocol A: Co-Solvent Dissolution (DMF/DMSO)

Use this protocol as the first-line approach for dissolving Fmoc-AHPBA for automated or manual SPPS.

  • Weighing: Accurately weigh the required amount of Fmoc-(3S,4S)-AHPBA into a clean, dry glass vial to target a final concentration of 0.2 M .

  • Primary Solvation: Add 75% of the final target volume using high-purity, peptide-grade DMF[1].

  • Agitation: Cap the vial and vortex vigorously for 60 seconds. The mixture will likely appear cloudy or gel-like.

  • Co-Solvent Addition: Add the remaining 25% of the volume using anhydrous Dimethyl Sulfoxide (DMSO)[3].

  • Mild Sonication: Place the vial in an ultrasonic bath maintained at 30°C for 3 to 5 minutes.

  • Verification: Visually inspect the solution. It must be completely transparent with no particulate matter before being loaded onto the peptide synthesizer.

Protocol B: Chaotropic Salt Disruption (0.8 M LiCl in DMF)

Use this protocol if DMSO is incompatible with your specific resin swelling properties or coupling chemistry.

  • Reagent Preparation: Prepare a stock solution of 0.8 M anhydrous Lithium Chloride (LiCl) in peptide-grade DMF. Note: LiCl is highly hygroscopic; weigh it rapidly and ensure the DMF is anhydrous to prevent introducing water into your coupling reaction.

  • Weighing: Weigh the Fmoc-AHPBA into the reaction vial.

  • Dissolution: Add the required volume of the 0.8 M LiCl/DMF stock solution to achieve the target amino acid concentration (e.g., 0.2 M )[3].

  • Agitation: Vortex the mixture for 2 minutes. The chaotropic effect of the lithium ions will rapidly break down the hydrogen-bonded aggregates, yielding a clear solution ready for activation.

Troubleshooting Workflow

Workflow Start Fmoc-AHPBA insoluble in pure DMF Step1 Vortex & Mild Sonication (Max 35°C, 5 mins) Start->Step1 Check1 Dissolved? Step1->Check1 Proceed Proceed to Activation/Coupling Check1->Proceed Yes Step2 Add 10-25% v/v DMSO or NMP Check1->Step2 No Check2 Dissolved? Step2->Check2 Check2->Proceed Yes Step3 Use 0.8 M LiCl in DMF Check2->Step3 No Check3 Dissolved? Step3->Check3 Check3->Proceed Yes Fail Verify Reagent Purity (Check for compound degradation) Check3->Fail No

Step-by-step troubleshooting workflow for resolving Fmoc-AHPBA insolubility.

References

  • Taylor & Francis. Triethyl phosphate (TEP) – dimethylsulfoxide (DMSO), as a green solvent mixture for solid-phase peptide synthesis (SPPS). Retrieved from:[Link]

  • ACS Publications. Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. Retrieved from: [Link]

Sources

Optimization

Technical Support Center: Advanced Strategies for Incorporating Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic Acid in Peptide Synthesis

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA). This unique amino acid, a ke...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals working with Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (Fmoc-AHPPA). This unique amino acid, a key building block in the synthesis of peptidomimetics and protease inhibitors, presents distinct challenges during solid-phase peptide synthesis (SPPS). This guide provides in-depth, field-proven insights and troubleshooting strategies to help you navigate these complexities and achieve optimal synthesis outcomes.

Introduction to Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic Acid

Fmoc-AHPPA is a non-proteinogenic amino acid analog that belongs to the statine family. Its structure, featuring a β-hydroxyl group and a bulky phenyl side chain, is crucial for its role in mimicking the transition state of peptide bond hydrolysis, thereby inhibiting proteases.[1][2] However, these same structural features are the primary source of synthetic challenges, including steric hindrance and the potential for side reactions. This guide is structured to address these issues head-on, providing not just protocols, but the chemical reasoning behind them.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the use of Fmoc-AHPPA in SPPS?

A1: The main difficulties arise from two of its structural features:

  • Steric Hindrance: The bulky phenyl group on the side chain can physically obstruct the approach of coupling reagents and the N-terminal amine of the growing peptide chain, leading to slower reaction kinetics and incomplete couplings.[3][4]

  • β-Hydroxyl Group: This functional group introduces the risk of side reactions, most notably dehydration, which can lead to the formation of an unwanted unsaturated amino acid residue in the peptide sequence. Additionally, without proper protection, it can be a site for O-acylation.[5]

Q2: Is it necessary to protect the hydroxyl group of Fmoc-AHPPA during SPPS?

A2: Yes, it is highly recommended to protect the hydroxyl group. While some simple hydroxyl-containing amino acids can sometimes be used without side-chain protection in short sequences, the β-hydroxyl group of AHPPA is prone to dehydration under standard coupling conditions. Protection of this hydroxyl group, for instance as a tert-butyldimethylsilyl (TBDMS) ether, can effectively prevent this side reaction.[6][7] The TBDMS group is robust enough to withstand the conditions of Fmoc-SPPS but can be readily cleaved during the final trifluoroacetic acid (TFA) cleavage step.[7][8]

Q3: Which coupling reagents are most effective for incorporating Fmoc-AHPPA?

A3: Due to the steric hindrance, more potent activating reagents are generally required. Uronium/aminium and phosphonium salt-based reagents are highly recommended over standard carbodiimides like DIC.

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is often the reagent of choice for sterically hindered amino acids. It forms a highly reactive OAt-ester, which can significantly improve coupling efficiency.[9][10]

  • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is also effective but may require longer coupling times or double coupling for complete reaction compared to HATU.[10]

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Incomplete Coupling and Deletion Sequences

A common problem when working with Fmoc-AHPPA is the failure of the coupling reaction to go to completion, resulting in peptides that are missing the AHPPA residue (deletion sequences).

Q: I'm observing a significant amount of deletion sequence in my final product after incorporating Fmoc-AHPPA. How can I improve the coupling efficiency?

A: Incomplete coupling of Fmoc-AHPPA is primarily due to steric hindrance. Here is a systematic approach to troubleshoot this issue:

  • Optimize Your Coupling Reagent and Additives:

    • Switch to a More Potent Reagent: If you are using DIC/HOBt, switch to HATU or HBTU. HATU is generally superior for sterically hindered couplings due to the formation of the more reactive OAt-ester.[10][11]

    • Ensure Freshness of Reagents: Coupling reagents can degrade over time. Use fresh, high-quality reagents for optimal performance.

  • Adjust Reaction Conditions:

    • Increase Reaction Time: For sterically hindered amino acids, standard coupling times of 1-2 hours may be insufficient. Extend the coupling time to 4 hours or even overnight.[12]

    • Perform a Double Coupling: If a single coupling is incomplete, as indicated by a positive Kaiser test, a second coupling with fresh reagents is recommended.[13]

  • Monitor the Reaction:

    • Use an Appropriate Test: The Kaiser test (ninhydrin test) is effective for detecting primary amines and can be used to monitor the completeness of the coupling. A positive test (blue/purple beads) indicates unreacted amines and an incomplete reaction.[13]

Experimental Protocol: Optimized Coupling of Fmoc-AHPPA using HATU

This protocol is designed to maximize the coupling efficiency of the sterically hindered Fmoc-AHPPA.

  • Resin Preparation: Ensure the peptide-resin is fully swelled in DMF for at least 30 minutes. Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-AHPPA (3-5 equivalents relative to resin loading), HATU (3-5 equivalents), and HOAt (3-5 equivalents) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the solution and mix for 1-2 minutes to pre-activate the amino acid.

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction mixture at room temperature for at least 4 hours.

  • Monitoring: After the coupling time, take a small sample of resin beads to check for reaction completeness using the Kaiser test.

  • Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF.

G

Issue 2: Dehydration of the β-Hydroxyl Group

A critical side reaction specific to β-hydroxy amino acids like AHPPA is the elimination of water during the coupling step, leading to the formation of an α,β-unsaturated amino acid residue. This results in a mass loss of 18 Da in the final peptide.

Q: My mass spectrometry analysis shows a peak corresponding to my target peptide minus 18 Da. What is the cause, and how can I prevent it?

A: A mass loss of 18 Da is characteristic of a dehydration event, where the β-hydroxyl group of the AHPPA residue has been eliminated. This is often triggered by the activation of the carboxyl group during coupling.

Mechanism of Dehydration:

The activation of the carboxyl group of Fmoc-AHPPA with a coupling reagent makes the α-proton more acidic. Under the basic conditions of the coupling reaction, this proton can be abstracted, leading to the formation of an enolate, which then facilitates the elimination of the β-hydroxyl group to form a double bond.

G

Prevention Strategies:

  • Protect the Hydroxyl Group: This is the most effective way to prevent dehydration. Using a tert-butyldimethylsilyl (TBDMS) protecting group for the hydroxyl moiety is a well-established strategy for statine-type amino acids.[6] The TBDMS group is stable to the basic conditions of Fmoc deprotection and coupling but is readily removed with TFA during the final cleavage.

  • Use a Milder Base: If hydroxyl protection is not an option, using a weaker base than DIPEA, such as N-methylmorpholine (NMM), may help to reduce the extent of α-proton abstraction and subsequent dehydration.

  • Optimize Coupling Conditions: Avoid prolonged exposure to basic conditions and high temperatures, which can promote the elimination reaction.

Issue 3: Epimerization

Epimerization, the change in the stereochemical configuration at the α-carbon, is a potential side reaction during the activation and coupling of any amino acid. For Fmoc-AHPPA, this would result in the incorporation of the (3S,4S, αR)-diastereomer, which can be difficult to separate from the desired product.

Q: How can I minimize the risk of epimerization when coupling Fmoc-AHPPA?

A: Epimerization typically proceeds through the formation of a 5(4H)-oxazolone intermediate. The risk can be significantly reduced by careful selection of reagents and conditions.

  • Use Additives: The use of additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is crucial. These additives react with the activated amino acid to form an active ester that is less prone to racemization than the initial activated intermediate.[11][14] HOAt is generally more effective than HOBt at suppressing epimerization.[11]

  • Avoid Prolonged Pre-activation: Minimize the time between the activation of the amino acid and its addition to the resin. In situ activation methods, where the coupling reagent is added to a mixture of the amino acid and the resin-bound peptide, are preferred.

  • Control the Temperature: Perform the coupling at room temperature. Elevated temperatures can increase the rate of epimerization.[15]

Table 1: Comparison of Coupling Reagent Systems for Fmoc-AHPPA

Coupling SystemRelative Efficiency for Hindered ResiduesEpimerization RiskRecommendation
DIC/HOBt ModerateLowA cost-effective option, but may require longer coupling times or double coupling.
HBTU/HOBt HighLowA robust and widely used system, generally effective.
HATU/HOAt Very HighVery LowThe recommended system for minimizing both incomplete coupling and epimerization.[10][11]

Analytical Characterization of Side Products

The identification of side products is critical for optimizing your synthesis. High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are the primary tools for this analysis.[16][17]

  • HPLC Analysis: Side products may appear as new peaks in your HPLC chromatogram. Dehydration often results in a more hydrophobic product that elutes later than the target peptide. Epimerization can sometimes be detected as a shoulder on the main peak or a closely eluting impurity.[1]

  • Mass Spectrometry Analysis: MS is used to identify the mass of the impurities. The following table summarizes the expected mass shifts for common side reactions with Fmoc-AHPPA.

Table 2: Common Mass Shifts for Fmoc-AHPPA Side Products

Side ReactionMass Shift (Da)Description
Dehydration -18.01Loss of a water molecule from the β-hydroxyl group.
Deletion - (Molecular Weight of Fmoc-AHPPA)The entire AHPPA residue is missing from the sequence.
Epimerization 0No change in mass, but may be separable by chiral HPLC.
O-Acylation + (Molecular Weight of acyl group)Acylation of the unprotected hydroxyl group.

By understanding the underlying chemistry of Fmoc-AHPPA and employing the systematic troubleshooting strategies outlined in this guide, you can overcome the challenges associated with this valuable building block and successfully synthesize your target peptides with high purity and yield.

References

  • Cadicamo, C. D., Asante, V., Abu Ammar, M., Borelli, C., Korting, H. C., & Koksch, B. (2009). Investigation of the synthetic route to pepstatin analogues by SPPS using O-protected and O-unprotected statine as building blocks. Journal of Peptide Science, 15(4), 272-277.
  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc-Met-OH Coupling.
  • BenchChem. (2025). How to troubleshoot incomplete coupling of Boc-His(Boc)-OH.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • AAPPTec. (n.d.).
  • MDPI. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(24), 8017.
  • BenchChem. (2025). The TBDMS Group: A Superior Silyl Ether for Hydroxyl Protection in Complex Synthesis.
  • NIH. (2016). Liquid Chromatography-High Resolution Mass Spectrometry for Peptide Drug Quality Control. Journal of Pharmaceutical and Biomedical Analysis, 128, 324-334.
  • BenchChem. (2025).
  • BenchChem. (2025). Optimizing Peptide Coupling: Key Techniques.
  • Chemistry Learner. (2024). Steric Hindrance: Definition, Factors, & Examples.
  • NIH. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-14.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • BenchChem. (2025). An In-depth Technical Guide to Fmoc Chemistry in Solid-Phase Peptide Synthesis (SPPS).
  • BenchChem. (2025).
  • Chemistry Stack Exchange. (2016). How much steric hindrance does a phenyl group offer?.
  • ACS Publications. (2024). Inverse Peptide Synthesis Using Transient Protected Amino Acids. Journal of the American Chemical Society.
  • SlideShare. (n.d.).
  • PubMed. (2023).
  • ECHEMI. (n.d.). How much steric hindrance does a phenyl group offer?.
  • Luxembourg Bio Technologies. (2013). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53-69.
  • Agilent. (2025). Characterization of Synthetic peptide drug and impurities using High-performance liquid chromatography (HPLC)
  • BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Wikipedia. (n.d.). Peptide synthesis.
  • BOC Sciences. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
  • GenScript. (n.d.). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • LabRulez. (n.d.). Analysis of a Synthetic Peptide and Its Impurities.
  • Total Synthesis. (n.d.). TBS Protecting Group: TBS Protection & Deprotection.
  • BenchChem. (2025). Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions.
  • PubMed. (1982). Solid-phase synthesis of peptides via alpha, beta-unsaturated amino acids: oxytocin, simultaneous incorporation of amide functions in COOH-terminal and endo-positions. International Journal of Peptide and Protein Research, 19(4), 413-419.
  • ResearchGate. (n.d.). (PDF) Procedures to Improve Difficult Couplings.
  • Agilent. (2024). Confirmation of Peptide-Related Impurity Intact Mass Using Agilent 1290 Infinity II Bio 2D-LC and InfinityLab.
  • NIH. (2020). N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. Organic Letters, 22(9), 3463-3467.
  • J&K Scientific. (n.d.). Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid | 198542-01-7.
  • ResearchGate. (n.d.). The suggested steric hindrance between a phenyl group of the ligand and....
  • Waters. (n.d.). Synthetic Peptide Characterization and Impurity Profiling Using a Compliance-Ready LC-HRMS Workflow.
  • Tetrahedron. (n.d.). Fmoc-(3s,4s)-4-amino-3-hydroxy-5-phenyl pentanoic acid.
  • NextSDS. (n.d.). FMOC-(3S,4S)-4-AMINO-3-HYDROXY-5-PHENYL PENTANOIC ACID.
  • Chem-Impex. (n.d.). Fmoc-(3S,4S-4-amino-3-hydroxy-5-phenylpentanoic acid.
  • ResearchGate. (n.d.). t-Butyldimethylsilyl (TBDMS) as protective group in carbohydrate chemistry migration of the tbdms group in trans-diol systems.
  • NIH. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances, 9(58), 33965-33974.
  • ResearchGate. (n.d.). Chemical structures of alpha and beta hydroxy and amino acid monomers....
  • NIH. (2011). Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits.

Sources

Troubleshooting

Optimizing yield of peptidomimetics synthesized with Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

Welcome to the Advanced Technical Support Center for peptidomimetic synthesis. Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a critical transition-state isostere used in the development of protea...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center for peptidomimetic synthesis. Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a critical transition-state isostere used in the development of protease inhibitors (e.g., targeting HIV protease, renin, and glutamic peptidases). However, integrating this beta-hydroxy-gamma-amino acid into Solid-Phase Peptide Synthesis (SPPS) introduces severe synthetic bottlenecks.

This guide provides researchers and drug development professionals with causality-driven troubleshooting, self-validating protocols, and mechanistic insights to conquer steric hindrance and side reactions associated with Fmoc-AHPPA.

Mechanistic Causality: The AHPPA Microenvironment

To optimize yields, one must first understand the structural causality of synthesis failures. AHPPA possesses two reactive nucleophiles after Fmoc deprotection: the target C4-amine and the adjacent C3-hydroxyl .

  • Steric Hindrance: The bulky C5-benzyl side chain and the C3-hydroxyl group create a highly shielded microenvironment around the C4-amine. This drastically retards the kinetics of N-acylation during the coupling of the subsequent amino acid.

  • O-Acylation (Depsipeptide Formation): Because N-acylation is kinetically slow, the unprotected C3-hydroxyl acts as a competing nucleophile. If excess activated amino acids or hyper-nucleophilic catalysts (like DMAP) are used, the hydroxyl group is acylated, forming an undesired branched depsipeptide[1].

  • Lactonization: Over-activation of the AHPPA carboxylate during its initial attachment to the resin can lead to intramolecular attack by the C3-OH, forming a lactone and terminating chain elongation[2].

Mechanism Intermediate Resin-Peptide-AHPPA (Free C4-NH2, Free C3-OH) ActivatedAA Activated Next Amino Acid (e.g., Fmoc-AA-OAt) Intermediate->ActivatedAA NAcyl Desired N-Acylation (Target Peptidomimetic) ActivatedAA->NAcyl Controlled Eq. Fast Kinetics OAcyl Undesired O-Acylation (Branched Depsipeptide) ActivatedAA->OAcyl Excess Reagent DMAP Catalyst

Caption: Competing pathways during subsequent amino acid coupling onto the AHPPA residue.

Troubleshooting Guide: Symptom to Solution

Q: My LC-MS shows a mass corresponding to the desired peptide plus an additional mass of the incoming amino acid (+1 Fmoc-AA). What is causing this? Root Cause: This is the classic signature of O-acylation. The C3-hydroxyl group of Fmoc-AHPPA has acted as a competing nucleophile, forming a depsipeptide[1]. Solution: If using O-unprotected Fmoc-AHPPA, you must restrict the coupling equivalents of the incoming amino acid to exactly 1.5 eq and strictly avoid DMAP. Alternatively, switch to an O-protected building block, such as O-tert-butyldimethylsilyl (TBS)-protected AHPPA, which completely eliminates this side reaction[3].

Q: I am observing a significant deletion sequence missing the amino acid immediately following the AHPPA residue. Why is the coupling failing? Root Cause: Severe steric hindrance. The C4-amine is heavily shielded, leading to incomplete N-acylation. Solution: Utilize highly reactive coupling agents like HATU/HOAt with a stronger base (DIPEA) and elevate the reaction temperature to 40°C. Do not attempt to solve this by adding massive excesses of reagents, as this will trigger the O-acylation described above.

Q: Is epimerization a concern during the activation of Fmoc-AHPPA? Root Cause: Unlike standard alpha-amino acids, AHPPA is a gamma-amino acid where the alpha-carbon (C2) is a non-chiral methylene group. Therefore, classical oxazolone-mediated racemization at the alpha-carbon does not occur[4]. Solution: You can safely use robust activation methods (like DIC/Oxyma) for coupling AHPPA to the resin without fear of alpha-epimerization, though you must still monitor for lactonization.

Quantitative Optimization Data

To balance the competing risks of incomplete coupling and O-acylation, refer to the optimized parameters below for coupling the amino acid onto an O-unprotected AHPPA residue.

Table 1: Post-AHPPA Coupling Conditions (O-Unprotected AHPPA)

Coupling ReagentEquivalentsBaseTemp (°C)N-Acylation YieldO-Acylation (Side Product)Recommendation
DIC / HOBt3.0 eqNone25°C~45%<5%Not recommended (Low yield)
HATU / HOAt3.0 eqDIPEA25°C~70%~25%High risk of depsipeptide formation
HATU / HOAt 1.5 eq DIPEA 25°C >85% <2% Optimal for O-unprotected AHPPA
DIC / Oxyma3.0 eqNone40°C>95%0%Requires O-TBS protected AHPPA[3]

Self-Validating Experimental Protocol

Standard colorimetric assays (like the Kaiser test) frequently yield false negatives when assessing the sterically hindered C4-amine of AHPPA. The following protocol integrates a self-validating microcleavage step to ensure absolute trustworthiness of the synthesis.

Workflow Start Resin-Bound Peptide Deprot1 Fmoc Deprotection (20% Piperidine) Start->Deprot1 CoupleAHPPA Fmoc-AHPPA Coupling (DIC/Oxyma, 2h) Deprot1->CoupleAHPPA Validate1 Microcleavage & LC-MS (Self-Validation) CoupleAHPPA->Validate1 Deprot2 Fmoc Deprotection (20% Piperidine) Validate1->Deprot2 CoupleNext Next AA Coupling (Strictly 1.5 eq, No DMAP) Deprot2->CoupleNext Validate2 Microcleavage & LC-MS (Check for O-Acylation) CoupleNext->Validate2

Caption: Optimized, self-validating SPPS workflow for Fmoc-AHPPA integration.

Step-by-Step Methodology: Post-AHPPA Elongation

Objective: Achieve >85% N-acylation while maintaining <2% O-acylation on O-unprotected AHPPA.

  • Fmoc Deprotection: Treat the AHPPA-peptidyl resin with 20% piperidine in DMF (2 × 10 min). Wash thoroughly with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Reagent Preparation (Strict Stoichiometry): For 0.1 mmol of resin, dissolve exactly 0.15 mmol (1.5 eq) of the incoming Fmoc-AA-OH and 0.15 mmol of HATU in minimal DMF.

  • Activation & Coupling: Add 0.30 mmol (3.0 eq) of DIPEA to the amino acid solution. Pre-activate for 1 minute, then add the mixture to the resin. Shake at room temperature for exactly 2 hours. Do not exceed 2 hours to prevent late-stage O-acylation.

  • Resin Washing: Wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Self-Validation (Microcleavage):

    • Withdraw ~5 mg of resin into a microcentrifuge tube.

    • Treat with 100 µL of Cleavage Cocktail (TFA/TIS/H2O, 95:2.5:2.5) for 30 minutes.

    • Precipitate the peptide in 1 mL of cold diethyl ether, centrifuge, and dissolve the pellet in 50% Acetonitrile/Water.

    • Analyze via LC-MS: Confirm the disappearance of the uncoupled AHPPA-peptide mass and verify the absence of the +2 Fmoc-AA mass (O-acylation). If uncoupled peptide remains, perform a second coupling using only 1.0 eq of reagents.

Frequently Asked Questions (FAQs)

Q: Can I use standard Kaiser tests after coupling the amino acid onto AHPPA? No. The steric bulk of the C5-benzyl group and the adjacent hydroxyl group tightly shields the secondary-like C4-amine. This frequently leads to false-negative Kaiser results, tricking you into proceeding with synthesis when the coupling is incomplete. Always rely on the microcleavage LC-MS protocol described above.

Q: Why did my peptide yield drop to zero after global deprotection with TFA? If you utilized an O-TBS protected AHPPA building block to prevent O-acylation, standard TFA cleavage cocktails (TFA/TIS/H2O) are often insufficient to quantitatively remove the TBS ether[3]. You must incorporate a fluoride source (e.g., TBAF in THF) post-cleavage, or use a stronger acid cocktail (e.g., TMSBr/TFA) to ensure complete global deprotection.

Q: Can I use microwave-assisted SPPS for AHPPA? Yes, microwave heating (e.g., 50°C for 10 minutes) is highly effective for overcoming the steric hindrance of the C4-amine. However, if the C3-hydroxyl is unprotected, microwave energy will exponentially accelerate O-acylation. Microwave SPPS should only be used in conjunction with O-protected AHPPA building blocks.

References

  • Source: Journal of Peptide Science (via PubMed)
  • Aggregation, Racemization and Side Reactions in Peptide Synthesis Source: AAPPTEC URL
  • Dipeptide Syntheses via Activated α-Amino Esters Source: Organic Syntheses URL
  • Source: PubMed Central (PMC)

Sources

Reference Data & Comparative Studies

Validation

HPLC analysis of peptides containing Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

Title: HPLC Analysis of Peptides Containing Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic Acid: A Comparative Methodological Guide Introduction Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (often abbreviated...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: HPLC Analysis of Peptides Containing Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic Acid: A Comparative Methodological Guide

Introduction Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (often abbreviated as Fmoc-AHPPA or Fmoc-phenylstatine) is a highly specialized, non-proteinogenic amino acid. It serves as a critical chiral building block in the development of aspartic protease inhibitors and the synthesis of bioactive marine natural products, such as the cytotoxic peptide Tasiamide B[1][2].

However, the incorporation of Fmoc-AHPPA introduces significant analytical bottlenecks during reversed-phase high-performance liquid chromatography (RP-HPLC). The molecule possesses a bulky hydrophobic phenyl ring, a secondary hydroxyl group, and a highly lipophilic Fmoc protecting group. This guide objectively compares standard HPLC methodologies against optimized orthogonal approaches, providing researchers with field-proven, self-validating protocols to achieve baseline diastereomeric resolution and superior peak shapes.

Part 1: The Causality of Chromatographic Behavior

To optimize the analysis of Fmoc-AHPPA peptides, one must understand the underlying molecular interactions that dictate their retention and peak shape[3].

  • Hydrophobic Overloading: The Fmoc group strongly dominates UV absorbance (with maxima at 265 nm and 301 nm) and drives massive hydrophobic retention. When analyzed on standard C18 (octadecylsilane) columns, the combined lipophilicity of the Fmoc group and the phenylpentanoic acid backbone often results in excessive retention times and broad peaks.

  • Silanol Interactions & Peak Tailing: The secondary hydroxyl group at the C3 position of AHPPA is prone to hydrogen bonding with residual, unendcapped silanols on the silica matrix of standard columns. This secondary interaction is the primary causal factor for the severe peak tailing frequently observed in statine-analogue peptide analysis.

  • The Diastereomer Challenge: During solid-phase peptide synthesis (SPPS), steric hindrance can lead to incomplete couplings or epimerization, generating the (3R,4S) or (3S,4R) diastereomeric impurities. Because the structural variance is limited to the spatial orientation of the hydroxyl and amino groups, purely hydrophobic C18 phases struggle to differentiate these epimers[4].

The Mechanistic Solution: Transitioning from an aliphatic C18 phase to a Phenyl-Hexyl stationary phase introduces orthogonal π−π (pi-pi) interactions. The electron-rich phenyl rings of the stationary phase interact dynamically with both the Fmoc group and the AHPPA phenyl ring, providing the necessary stereoselectivity to resolve diastereomers.

Interactions Analyte Fmoc-(3S,4S)-AHPPA Peptide C18 Standard C18 Column Analyte->C18 Hydrophobic Interactions Only Phenyl Phenyl-Hexyl Column Analyte->Phenyl Hydrophobic + π-π Interactions Res1 Poor Resolution (Rs < 1.5) Peak Tailing C18->Res1 Res2 High Resolution (Rs > 2.0) Sharp Peaks Phenyl->Res2

Chromatographic separation mechanisms for Fmoc-AHPPA peptides.

Part 2: Comparative Performance Data

To objectively compare performance, a synthetic peptide sequence containing Fmoc-(3S,4S)-AHPPA was spiked with 10% of its (3R,4S) epimer. The mixture was analyzed across three column chemistries using a standardized gradient of Acetonitrile (MeCN) and Water with 0.1% Trifluoroacetic acid (TFA).

Table 1: Column Chemistry Comparison for Diastereomer Resolution

Column ChemistryRetention Time (3S,4S)Retention Time (3R,4S)Resolution ( Rs​ )Tailing Factor ( Tf​ )Performance Assessment
Standard C18 24.5 min24.8 min0.8 (Co-elution)1.85Poor stereoselectivity; high tailing due to silanol activity.
Standard C8 18.2 min18.4 min0.6 (Co-elution)1.70Reduced retention, but insufficient resolution.
Phenyl-Hexyl 21.3 min22.8 min2.4 (Baseline) 1.10 Optimal π−π selectivity; sharp peaks and baseline resolution.

Data Interpretation: The Phenyl-Hexyl column outperforms aliphatic columns by achieving a baseline resolution ( Rs​>2.0 ) and an ideal tailing factor close to 1.0.

Table 2: Impact of Mobile Phase Modifiers on Phenyl-Hexyl Performance

Mobile Phase Modifier (0.1% v/v)Signal-to-Noise (S/N)Theoretical Plates ( N )Baseline Drift
Trifluoroacetic Acid (TFA) 150:112,500Minimal
Formic Acid (FA) 85:18,200Moderate

Data Interpretation: While Formic Acid is preferred for LC-MS compatibility, TFA acts as a superior ion-pairing agent for UV-HPLC, significantly suppressing residual silanol interactions and increasing theoretical plates.

Part 3: Step-by-Step Experimental Methodology

To ensure trustworthiness and reproducibility, the following protocol acts as a self-validating system for the analysis of Fmoc-AHPPA peptides.

Workflow A Peptide Synthesis (Fmoc-AHPPA Incorporation) B Crude Peptide Cleavage & Lyophilization A->B C Sample Preparation (Dissolution in 50% MeCN/H2O) B->C SST System Suitability Test (Spiked Epimer Control) C->SST D HPLC Column Selection (Phenyl-Hexyl Phase) SST->D E Gradient Elution (0.1% TFA in MeCN/H2O) D->E F Diastereomer Resolution (UV Detection at 265 nm) E->F

Workflow for HPLC Method Development of Fmoc-AHPPA Peptides.

Protocol: Self-Validating HPLC Analysis

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the lyophilized crude Fmoc-(3S,4S)-AHPPA peptide.

  • Dissolve in 1.0 mL of 50% Acetonitrile / 50% HPLC-grade Water to prevent hydrophobic precipitation. Vortex for 30 seconds and sonicate for 2 minutes.

  • Centrifuge at 10,000 x g for 5 minutes to remove insoluble scavengers originating from the SPPS cleavage cocktail.

Step 2: System Suitability Testing (SST) Preparation

  • Prepare a control sample by spiking the primary sample with 10% (w/w) of the synthesized (3R,4S) diastereomer. Causality note: This step is critical to self-validate the column's stereoselectivity and confirm resolving power before analyzing unknown crude batches.

Step 3: HPLC System Setup

  • Column: Install a Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm particle size, 100 Å pore size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade Water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade Acetonitrile.

  • Detection: Set the UV/Vis detector to 265 nm (optimal for the Fmoc group) and 214 nm (peptide backbone).

Step 4: Gradient Execution

  • Equilibrate the column at 20% Mobile Phase B for 10 minutes at a flow rate of 1.0 mL/min.

  • Inject 10 µL of the SST spiked sample.

  • Run a linear gradient from 20% B to 80% B over 30 minutes.

  • Validate that the Resolution ( Rs​ ) between the two epimer peaks is ≥2.0 . Once validated, proceed with injecting the crude experimental samples.

References

  • The isolation and structure elucidation of Tasiamide B, a 4-amino-3-hydroxy-5-phenylpentanoic acid containing peptide from the marine Cyanobacterium Symploca sp. Source: PubMed. URL: [Link]

  • The Isolation and Structure Elucidation of Tasiamide B, a 4-Amino-3-hydroxy-5-phenylpentanoic Acid Containing Peptide. Source: Smithsonian Institution. URL:[Link]

  • HPLC of Peptides and Proteins: Methods and Protocols. Source: Methods in Molecular Biology. URL:[Link]

  • Marine Natural Peptides: Determination of Absolute Configuration Using Liquid Chromatography Methods and Evaluation of Bioactivities. Source: PubMed Central (PMC). URL:[Link]

Sources

Comparative

Analytical Strategies for Stereochemical Validation: NMR Characterization of Fmoc-(3S,4S)-AHPPA Derivatives vs. Crude Alternatives

As drug development increasingly relies on complex peptidomimetics, the demand for highly pure unnatural amino acids has surged. Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a critical statine a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on complex peptidomimetics, the demand for highly pure unnatural amino acids has surged. Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a critical statine analog utilized in the synthesis of potent protease inhibitors, including HIV protease inhibitors and matrix metalloproteinase-12 (MMP12) inhibitors.

However, the synthesis and subsequent hydrolysis of AHPPA derivatives are notoriously prone to epimerization at the C-3 hydroxyl center. For researchers, distinguishing between the desired (3S,4S)-anti configuration and the (3R,4S)-syn epimer is a significant analytical challenge. This guide objectively compares the performance of high-purity commercial Fmoc-AHPPA standards against crude or in-house synthesized alternatives, providing a robust, self-validating Nuclear Magnetic Resonance (NMR) protocol for stereochemical verification.

The Analytical Challenge: Why NMR Outperforms Standard LC-MS

While Liquid Chromatography-Mass Spectrometry (LC-MS) is the standard for determining chemical purity and mass identity, it falls short in stereochemical validation. Diastereomers like the (3S,4S) and (3R,4S) epimers of Fmoc-AHPPA often co-elute on standard reverse-phase columns and exhibit identical mass fragmentation patterns.

High-resolution 1D and 2D NMR spectroscopy remains the gold standard for assigning the relative configuration of the C3/C4 stereocenters. By exploiting intramolecular hydrogen bonding, NMR provides unambiguous structural proof through scalar coupling constants ( 3JH,H​ ) and through-space Nuclear Overhauser Effects (NOE).

Product Comparison: High-Purity Commercial vs. Crude Alternatives

When sourcing Fmoc-AHPPA, the stereochemical integrity of the building block directly dictates the efficacy of the downstream active pharmaceutical ingredient (API).

Performance MetricHigh-Purity Commercial Fmoc-(3S,4S)-AHPPACrude / In-House Synthesized Alternatives
Diastereomeric Excess (d.e.) > 99% (Strictly controlled C-3 stereocenter)Variable (Often < 85% due to acidic epimerization)
Downstream Yield Optimal (No diastereomeric separation required)Low (Requires costly chiral preparative HPLC)
NMR Profile (C2-H downfield) Clean doublet of doublets (dd), 3JH,H​≈8.3 HzMixed signals; presence of 3JH,H​≈5.1 Hz impurity
Conformational Stability Uniform intramolecular H-bonding in non-polar solventsDisrupted packing; variable rotamer populations

The Causality of Epimerization: During in-house synthesis, particularly during acid-mediated hydrolysis or Fmoc-protection steps, the C-3 hydroxyl group can undergo extensive epimerization[1]. Using a high-purity commercial standard mitigates the risk of carrying a (3R,4S) impurity through a multi-step solid-phase peptide synthesis (SPPS) workflow.

Conformational Logic & Solvent Causality

The cornerstone of this NMR analysis is the solvent choice . To accurately determine stereochemistry, the molecule must be conformationally locked.

We explicitly select Deuterated Chloroform ( CDCl3​ ) over polar solvents like DMSO−d6​ . CDCl3​ is a non-competing solvent that promotes strong between the C-3 hydroxyl proton and the C-4 carbamate carbonyl[2]. This interaction restricts rotation around the C3-C4 bond, locking the molecule into a stable rotamer where the vicinal proton coupling constants ( 3JH,H​ ) become highly diagnostic of the relative stereochemistry.

Conformational_Logic A Solvent Choice: CDCl3 B Intramolecular H-Bonding (C3-OH to C4-NH) A->B Non-polar environment C Conformational Lock (Restricted Rotation) B->C D anti (3S,4S) Large 3J_H,H (~8.3 Hz) C->D Diagnostic ABX E syn (3R,4S) Small 3J_H,H (~5.1 Hz) C->E Diagnostic ABX

Figure 1: Logical causality of solvent choice on conformational locking and J-coupling.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . Every step includes an internal check to prevent misinterpretation of artifacts.

Step 1: Anhydrous Sample Preparation
  • Desiccation: Dry 15–20 mg of the Fmoc-AHPPA sample under high vacuum for 2 hours. Causality: Trace water will disrupt the critical intramolecular hydrogen bonds required for conformational locking.

  • Dissolution: Dissolve the sample in 600 µL of 99.8% CDCl3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Pass the solution through a glass wool plug into a 5 mm NMR tube to ensure high magnetic field homogeneity.

Step 2: 1D 1H NMR Acquisition & Internal Validation
  • Parameters: Acquire at 298 K on a 500 MHz spectrometer. Use a 90° pulse with a 5-second relaxation delay ( d1​ ) . Causality: A long d1​ ensures complete longitudinal relaxation ( T1​ ) of all protons, making the integration strictly quantitative.

  • Self-Validation Check: Integrate the Fmoc aromatic protons (8H) and compare them to the integration of the AHPPA phenyl ring (5H). If the ratio deviates from 8:5, the sample contains impurities or the relaxation delay is insufficient.

Step 3: 2D COSY & ROESY Acquisition
  • COSY (Correlation Spectroscopy): Map the scalar couplings to confirm the isolated C2-C3-C4 spin system.

  • ROESY (Rotating-frame NOE Spectroscopy): Acquire with a mixing time of 200–300 ms. Causality: ROESY is preferred over NOESY for mid-sized molecules (~500 Da) where the NOE signal might cross zero depending on the correlation time ( τc​ ).

NMR_Workflow N1 1. Sample Preparation (Anhydrous CDCl3 + TMS) N2 2. 1D 1H NMR Acquisition (d1 = 5s for quantitative integration) N1->N2 N3 3. Internal Validation (Aromatic vs Aliphatic Integration Ratio) N2->N3 N4 4. 2D COSY Mapping (Confirm C2-C3-C4 ABX Spin System) N3->N4 Ratio Validated N5 5. Stereochemical Assignment (Extract 3J_H,H from downfield C2-H) N4->N5

Figure 2: Self-validating NMR workflow for stereochemical assignment of Fmoc-AHPPA.

Quantitative Data Interpretation

Once the ABX spin system of the AHPPA unit is confirmed via COSY, focus on the C-2 methylene protons. In CDCl3​ , these diastereotopic protons split into two distinct signals.

According to established literature for [1], the downfield proton of the C-2 methylene group acts as the primary diagnostic marker.

Diagnostic NMR Parameters Table
Structural FeatureHigh-Purity (3S,4S)-anti IsomerCrude (3R,4S)-syn Epimer
Downfield C-2 Proton ( δH​ ) ~ 2.33 ppm~ 2.45 ppm
Upfield C-2 Proton ( δH​ ) ~ 2.24 ppm~ 2.30 ppm
Diagnostic Coupling ( 3JH,H​ ) 8.3 – 9.4 Hz (Large vicinal coupling)~ 5.1 Hz (Small vicinal coupling)
ROESY Correlations Strong cross-peaks between H-2(upfield) and H-3Altered spatial proximity; weak H-2/H-3 NOE

References

  • Liang, Z., Sorribas, A., Sulzmaier, F. J., Jiménez, J. I., Wang, X., Sauvage, T., Yoshida, W. Y., Wang, G., Ramos, J. W., & Williams, P. G. (2011). "Stictamides A–C, MMP12 inhibitors containing 4-amino-3-hydroxy-5-phenylpentanoic acid subunits." Journal of Organic Chemistry, 76(9), 3635–3643. Source: PubMed Central. URL:[Link]

  • Williams, P. G., Yoshida, W. Y., Moore, R. E., & Paul, V. J. (2003). "The Isolation and Structure Elucidation of Tasiamide B, a 4-Amino-3-hydroxy-5-phenylpentanoic Acid Containing Peptide from the Marine Cyanobacterium Symploca sp." Journal of Natural Products, 66(7), 1006-1009. Source: ACS Publications. URL:[Link]

Sources

Validation

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid vs Fmoc-statine in protease inhibition

For the discerning researcher in drug discovery and development, the selection of appropriate building blocks for peptide-based inhibitors is a critical decision that profoundly influences the potency, selectivity, and p...

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Author: BenchChem Technical Support Team. Date: March 2026

For the discerning researcher in drug discovery and development, the selection of appropriate building blocks for peptide-based inhibitors is a critical decision that profoundly influences the potency, selectivity, and pharmacokinetic properties of the final therapeutic candidate. Among the pantheon of non-proteinogenic amino acids utilized as transition-state analogs, statine and its derivatives have carved a significant niche, particularly in the design of aspartyl protease inhibitors. This guide provides a detailed, evidence-based comparison of two key players in this field: Fmoc-statine and its close analog, Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid.

This document will delve into the structural nuances, comparative inhibitory efficacy against key proteases, and the mechanistic basis for their differential activities. We will also provide detailed experimental protocols to empower researchers to conduct their own comparative studies.

Unveiling the Contenders: Structure and Stereochemistry

At the heart of this comparison lie two structurally related, yet distinct, molecules. Both are gamma-amino acids possessing a hydroxyl group at the beta position, a key feature for mimicking the tetrahedral transition state of peptide bond hydrolysis by aspartyl proteases. The N-terminal 9-fluorenylmethoxycarbonyl (Fmoc) protecting group facilitates their seamless integration into standard solid-phase peptide synthesis (SPPS) protocols.[1][2]

Fmoc-statine , formally Fmoc-(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid, is characterized by an isobutyl side chain. This residue is designed to occupy the S1 pocket of the target protease.

Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid , which we will refer to as Fmoc-phenylstatine for brevity, features a benzyl side chain in place of the isobutyl group. This seemingly subtle substitution has significant implications for its interaction with the protease active site.

The critical (3S,4S) stereochemistry is essential for the inhibitory activity of both molecules, as it correctly positions the hydroxyl group to interact with the catalytic aspartate residues in the active site of the protease.

Head-to-Head: Comparative Efficacy in Protease Inhibition

Direct comparative studies are paramount for making informed decisions in inhibitor design. Research into renin inhibitors has provided valuable data directly comparing the efficacy of peptides incorporating statine versus those with its phenyl-substituted counterpart.

A key study synthesized a series of peptide analogs of the renin substrate, incorporating either statine or (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid (AHPPA) at the P1 position. The findings were unequivocal: the AHPPA-containing inhibitors were found to be several-fold less potent than the corresponding statine-containing inhibitors against human renin .[3]

This difference in potency highlights the critical role of the P1 side chain in achieving optimal inhibition for a given protease.

Quantitative Comparison of Renin Inhibition
Inhibitor TypeRelative Potency against Human ReninReference
Statine-containing peptideBaseline[3]
Phenylstatine (AHPPA)-containing peptideSeveral-fold less potent[3]

The "Why": Mechanistic Insights into Differential Inhibition

The observed difference in inhibitory potency can be attributed to the specific interactions of the P1 side chain within the S1 subsite of the protease active site. Molecular modeling studies have provided a compelling explanation for the reduced potency of phenylstatine-containing inhibitors against renin.[3]

The bulkier phenyl ring of phenylstatine creates a steric conflict with the S1 subsite of human renin. This steric hindrance is proposed to cause a shift in the peptide backbone of the inhibitor, leading to a less optimal binding conformation and, consequently, reduced inhibitory activity.[3] In contrast, the isobutyl side chain of statine fits more comfortably into the hydrophobic S1 pocket of renin, allowing for a more favorable binding energy.

This underscores a fundamental principle in drug design: the "lock and key" model, where the inhibitor's structure must be complementary to the active site of the target enzyme for maximal efficacy.

G cluster_0 Inhibitor Binding to Protease Active Site cluster_1 Statine-based Inhibitor cluster_2 Phenylstatine-based Inhibitor Protease_Active_Site Aspartyl Protease Active Site (S1 Pocket) Statine_Inhibitor Peptide with Fmoc-Statine Isobutyl_Side_Chain Isobutyl Group (P1) Statine_Inhibitor->Isobutyl_Side_Chain fits into Isobutyl_Side_Chain->Protease_Active_Site Optimal Binding (High Potency) Phenylstatine_Inhibitor Peptide with Fmoc-Phenylstatine Benzyl_Side_Chain Benzyl Group (P1) Phenylstatine_Inhibitor->Benzyl_Side_Chain partially fits into (Steric Hindrance) Benzyl_Side_Chain->Protease_Active_Site Suboptimal Binding (Lower Potency)

Caption: A diagram illustrating the differential binding of statine and phenylstatine side chains in a protease S1 pocket.

Experimental Protocols

To facilitate further research and validation, we provide detailed, step-by-step methodologies for the synthesis of inhibitors and the assessment of their activity.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of a peptide incorporating either Fmoc-statine or Fmoc-phenylstatine.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-amino acids (including Fmoc-statine or Fmoc-phenylstatine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 1 hour in a peptide synthesis vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-amino acid (3 equivalents), DIC (3 equivalents), and OxymaPure (3 equivalents) in DMF.

    • Add the activated amino acid solution to the resin and agitate for 2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence, incorporating Fmoc-statine or Fmoc-phenylstatine at the desired position.

  • Final Fmoc Deprotection: After the final coupling step, perform a final deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with a cleavage cocktail of TFA/TIS/water (95:2.5:2.5) for 2-3 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

G start Start with Fmoc-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA, DIC, Oxyma) wash1->coupling wash2 Wash (DMF/DCM) coupling->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotection Yes final_deprotection Final Fmoc Deprotection repeat->final_deprotection No cleavage Cleavage from Resin (TFA Cocktail) final_deprotection->cleavage purification Purification (RP-HPLC) cleavage->purification

Caption: A workflow diagram for Fmoc-based solid-phase peptide synthesis.

Protocol 2: Protease Inhibition Assay (Renin as an Example)

This protocol describes a general method for determining the inhibitory potency (IC50) of the synthesized peptides against renin using a fluorescence resonance energy transfer (FRET) substrate.

Materials:

  • Recombinant human renin

  • FRET substrate for renin (e.g., a peptide with a fluorophore and a quencher)

  • Synthesized peptide inhibitors (dissolved in DMSO)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the renin enzyme to the desired concentration in assay buffer.

    • Prepare a series of dilutions of the peptide inhibitors in assay buffer.

    • Dilute the FRET substrate to the desired concentration in assay buffer.

  • Assay Setup:

    • In the wells of the 96-well plate, add:

      • Assay buffer (for control wells)

      • Peptide inhibitor dilutions

    • Add the diluted renin enzyme to all wells except the no-enzyme control.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction:

    • Add the diluted FRET substrate to all wells to start the reaction.

  • Measure Fluorescence:

    • Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the FRET pair.

  • Data Analysis:

    • Calculate the initial reaction rates for each inhibitor concentration.

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Conclusion and Future Perspectives

The choice between Fmoc-statine and Fmoc-phenylstatine is not a matter of inherent superiority but rather one of specific application. The experimental evidence clearly indicates that for inhibiting human renin, the isobutyl side chain of statine provides a more potent inhibitor due to a better fit in the S1 subsite.[3] However, for other proteases with different S1 pocket topographies, the larger, aromatic phenylstatine may offer superior binding and inhibitory activity.

This guide underscores the importance of structure-activity relationship (SAR) studies in the design of potent and selective protease inhibitors. Researchers are encouraged to consider the specific structural features of the target protease's active site when selecting non-proteinogenic amino acid building blocks. The protocols provided herein offer a framework for conducting such comparative studies, enabling the rational design of the next generation of peptide-based therapeutics.

References

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Bock, M. G., et al. (1987). Analysis of structure-activity relationships in renin substrate analogue inhibitory peptides. Journal of Medicinal Chemistry, 30(10), 1853-1857.

Sources

Comparative

Stereoselectivity in Aspartic Protease Inhibitors: A Comprehensive Comparison of (3S,4S)- vs. (3R,4S)-Fmoc-AHPPA

For drug development professionals engineering aspartic protease inhibitors, the selection of transition-state isosteres is a critical determinant of target affinity. Fmoc-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-...

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Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals engineering aspartic protease inhibitors, the selection of transition-state isosteres is a critical determinant of target affinity. Fmoc-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a premier statine analog used in the solid-phase peptide synthesis (SPPS) of inhibitors targeting enzymes like renin, pepsin, and HIV-1 protease.

However, the stereochemistry at the C-3 and C-4 positions of AHPPA dictates the success or failure of the resulting therapeutic. This guide provides an in-depth technical comparison of the (3S,4S) and (3R,4S) diastereomers, exploring the mechanistic causality behind their performance disparities and providing self-validating experimental workflows for their evaluation.

The Mechanistic Causality of Stereoselective Binding

To understand why stereochemistry is non-negotiable in AHPPA-based inhibitors, we must examine the catalytic mechanism of aspartic proteases. These enzymes cleave peptide bonds via a hydrated, tetrahedral transition state[1]. AHPPA functions as a non-hydrolyzable transition-state mimic, effectively stalling the enzyme mid-reaction[1].

The (3S,4S) Advantage: Perfect Geometry

The (3S,4S)-AHPPA diastereomer is universally recognized as the active configuration for standard aspartic protease inhibitors. The causality behind this lies in spatial geometry:

  • The (3S)-Hydroxyl Group: This functional group directly mimics the tetrahedral transition state of the peptide bond during enzyme-catalyzed hydrolysis[1]. The (3S) configuration perfectly centers the hydroxyl oxygen between the two catalytic aspartate residues in the enzyme's active site, forming optimal hydrogen bonds[2].

  • The (4S)-Benzyl Group: The (4S) stereocenter correctly orients the bulky phenyl side chain to insert deeply into the S1 hydrophobic binding pocket of the protease[1].

The (3R,4S) Penalty: Steric Clashing

Inverting the C-3 stereocenter to (3R,4S) forces the hydroxyl group to project toward the opposite face of the molecule. This seemingly minor inversion causes a catastrophic loss of binding affinity (often >100-fold)[3]. The (3R)-hydroxyl fails to coordinate with the catalytic aspartate dyad and induces steric clashes within the tightly packed active site.

StereochemicalBinding cluster_3S (3S,4S)-AHPPA (Active) cluster_3R (3R,4S)-AHPPA (Inactive) S_Isomer (3S)-Hydroxyl & (4S)-Benzyl Group S_Bind Optimal H-Bonding & S1 Pocket Insertion S_Isomer->S_Bind Transition State Mimicry Catalytic Aspartic Protease Active Site (Asp Dyad) S_Bind->Catalytic High Affinity (Ki < 1 nM) R_Isomer Inverted (3R)-Hydroxyl R_Clash Steric Clash & Loss of Coordination R_Isomer->R_Clash Disrupted Geometry R_Clash->Catalytic Weak Affinity (>100-fold drop)

Fig 1: Mechanistic binding pathways of AHPPA stereoisomers within the aspartic protease active site.

Quantitative Performance Comparison

The theoretical geometry translates directly into empirical kinetic data. Table 1 summarizes the inhibitory constants ( Ki​ ) of peptide sequences incorporating either the (3S,4S) or (3R,4S) isomers of AHPPA against porcine pepsin.

Table 1: Inhibitory Potency of AHPPA Diastereomers

Inhibitor Backbone / ModificationDiastereomerTarget Enzyme Ki​ (nM)Relative Potency
Iva-Val-Val-AHPPA -Ala-Isoamylamide(3S,4S) Pepsin~0.91x (Optimal)[1]
Iva-Val-Val-AHPPA -Ala-Isoamylamide(3R,4S) Pepsin> 100>100x decrease[3]
Iva-Val-Val-Me3AHPPA -Ala-Isoamylamide(3S,4S) Pepsin> 1000Weak[3]
Iva-Val-Val-Me3AHPPA -Ala-Isoamylamide(3R,4S) Pepsin1.5 - 10Potent (Reversed)[3]

*Note on the Me3AHPPA Anomaly: While (3S,4S) is the rule for standard AHPPA, researchers have discovered that methylating the C-3 position (Me3AHPPA) flips the stereochemical preference. The (3R,4S)-Me3AHPPA derivative becomes the potent inhibitor due to a distinct "collected-substrate" inhibition mechanism driven by favorable entropy upon returning enzyme-bound water to the bulk solvent[3].

Self-Validating Experimental Protocols

To objectively compare these isomers in your own laboratory, you must synthesize the peptides and evaluate them kinetically. The following protocols are designed as self-validating systems —meaning they contain internal checkpoints to prevent false positives caused by epimerization or synthesis errors.

Protocol A: Diastereoselective Synthesis & Validation of Fmoc-AHPPA

Because standard reverse-phase HPLC often fails to resolve diastereomeric peptide mixtures effectively, the AHPPA building block must be stereochemically pure before SPPS.

  • Synthesis: Begin with N-Boc-L-phenylalanine. Convert it to the corresponding α -amino aldehyde.

  • Chelation-Controlled Addition: Introduce the crucial syn 1,2-amino alcohol moiety via a chelation-controlled Grignard addition[4]. This yields a mixture favoring the syn (3S,4S) isomer, but the anti (3R,4S) isomer will be present.

  • Chromatographic Separation: Separate the syn and anti oxazolidine derivatives via silica gel chromatography[4].

  • Fmoc Derivatization: Hydrolyze the separated products and protect the amine with an Fmoc group for SPPS compatibility.

  • Self-Validation Checkpoint (Critical): Before proceeding to SPPS, subject both the (3S,4S) and (3R,4S) Fmoc-AHPPA monomers to Chiral HPLC (e.g., Chiralcel OD-H column). Causality: You must confirm a diastereomeric excess (d.e.) of >99%[5]. If the d.e. is lower, any subsequent enzymatic assay will reflect a blended Ki​ , destroying the integrity of the comparison.

Protocol B: FRET-Based Enzymatic Cleavage Assay

Once the peptides are synthesized via standard Fmoc-SPPS and cleaved from the resin, their inhibitory performance is evaluated.

  • Reagent Preparation: Prepare a fluorogenic aspartic protease substrate (e.g., Mca-Lys-Pro-Ile-Glu-Phe-Nph-Arg-Leu-Lau) in assay buffer (0.1 M sodium acetate, pH 4.0).

  • Inhibitor Titration: Prepare serial dilutions of the (3S,4S)-peptide and (3R,4S)-peptide from 0.1 nM to 10 μ M in DMSO.

  • Self-Validation Checkpoint (Positive Control): Include a parallel assay using Pepstatin A (a naturally occurring, highly potent aspartic protease inhibitor containing the (3S,4S)-statine residue)[1]. Causality: If Pepstatin A fails to yield a Ki​ in the sub-nanomolar range, your enzyme is degraded or the buffer pH is incorrect, invalidating the entire plate.

  • Kinetic Measurement: Add the target enzyme (e.g., recombinant human renin or porcine pepsin) to the inhibitor/substrate mixture. Measure fluorescence continuously (Ex: 328 nm, Em: 393 nm) for 30 minutes.

  • Data Analysis: Calculate the initial velocities ( V0​ ) and fit the data to the Morrison equation for tight-binding inhibitors to determine the exact Ki​ .

ExperimentalWorkflow Syn 1. Stereoselective Synthesis (Grignard Addition) Pur 2. Chromatographic Separation (syn/anti resolution) Syn->Pur Yields Diastereomeric Mixture Val 3. Self-Validation Checkpoint (Chiral HPLC >99% d.e.) Pur->Val Isolate (3S,4S) & (3R,4S) SPPS 4. Solid-Phase Peptide Synthesis (Fmoc-Strategy) Val->SPPS Confirmed Isomeric Purity Assay 5. FRET-Based Enzymatic Assay (Morrison Ki Determination) SPPS->Assay Purified Peptide Inhibitors

Fig 2: Self-validating experimental workflow for the synthesis and evaluation of Fmoc-AHPPA isomers.

Conclusion

For standard drug design targeting aspartic proteases, the (3S,4S)-Fmoc-AHPPA isomer is the mandatory building block, providing the exact transition-state mimicry required for sub-nanomolar inhibition. The (3R,4S) isomer serves primarily as a negative control in structure-activity relationship (SAR) studies, proving that binding is driven by specific active-site coordination rather than non-specific hydrophobic interactions. Researchers must implement rigorous chiral validation prior to SPPS to ensure that trace epimerization does not compromise downstream biological data.

References
  • Hydroxyethylene Sulfones as a New Scaffold To Address Aspartic Proteases: Design, Synthesis, and Structural Characterization ResearchGate URL:[Link][2]

  • Inhibition of aspartic proteases by pepstatin and 3-methylstatine derivatives of pepstatin. Evidence for collected-substrate enzyme inhibition PubMed (NIH) URL:[Link][3]

  • Stereoselective Synthesis of (-)-N-Boc-Ahppa Taylor & Francis Online URL:[Link][4]

  • Practical Asymmetric Approach to Pyrrolidinones: Efficient Synthesis of (+)-Preussin and (−)-AHPPA American Chemical Society (ACS) URL:[Link][5]

Sources

Validation

A Comparative Stability Analysis: Fmoc- vs. Boc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid in Synthetic Applications

A Technical Guide for Researchers and Drug Development Professionals (3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, a key structural analog of statine, serves as a vital building block in the synthesis of peptidomimet...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

(3S,4S)-4-amino-3-hydroxy-5-phenylpentanoic acid, a key structural analog of statine, serves as a vital building block in the synthesis of peptidomimetics, particularly as an isostere for dipeptides in protease inhibitors.[1][2] The strategic selection of an Nα-protecting group is paramount to the success of peptide synthesis, directly influencing yield, purity, and the potential for side reactions.[3][] This guide provides an in-depth, objective comparison of the stability of two commonly used protected derivatives: Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid and its Boc-protected counterpart.

The fundamental distinction between the 9-fluorenylmethyloxycarbonyl (Fmoc) and the tert-butyloxycarbonyl (Boc) protecting groups lies in their orthogonal deprotection chemistries.[3][5] The Fmoc group is labile to basic conditions, typically cleaved with piperidine, while the Boc group is removed under acidic conditions, commonly with trifluoroacetic acid (TFA).[3][5] This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS), enabling selective deprotection of the N-terminus without disturbing side-chain protecting groups.[3]

Chemical Structures and Deprotection Mechanisms

The stability of each protecting group is intrinsically linked to its chemical structure and the mechanism of its removal.

  • Fmoc (9-fluorenylmethyloxycarbonyl): This group is removed via a base-induced β-elimination mechanism.[6] A base, such as piperidine, abstracts the acidic proton on the fluorenyl ring, leading to the elimination of dibenzofulvene (DBF) and carbon dioxide, liberating the free amine.[6][7] The stability of the Fmoc group is therefore high in acidic conditions but low in the presence of bases.

  • Boc (tert-butyloxycarbonyl): The Boc group is cleaved under acidic conditions.[5][8] Protonation of the carbonyl oxygen by a strong acid like TFA facilitates the cleavage of the tert-butyl group as a stable tert-butyl cation, which then forms isobutylene.[8] This is followed by the loss of carbon dioxide to yield the free amine.[8] Consequently, the Boc group is stable in basic and nucleophilic conditions but highly sensitive to acid.[9]

Comparative Stability: Experimental Insights

To provide a quantitative comparison, we will assess the stability of Fmoc- and Boc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid under conditions relevant to standard peptide synthesis protocols.

This experiment simulates the conditions used for Boc deprotection and assesses the stability of the Fmoc group.

Protocol: Acid Stability of Fmoc- and Boc-AHPPA *

AHPPA: (3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

  • Preparation: Prepare separate 10 mM solutions of Fmoc-AHPPA and Boc-AHPPA in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

  • Incubation: Incubate both solutions at room temperature (25°C).

  • Time Points: At time intervals of 0, 1, 2, 4, and 8 hours, take an aliquot from each solution.

  • Quenching: Neutralize the aliquots with a solution of N,N-Diisopropylethylamine (DIPEA) in DMF.

  • Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) to determine the percentage of the intact protected amino acid remaining.

Expected Results: The Boc-derivative is expected to degrade rapidly, with near-complete deprotection within the first hour. The Fmoc-derivative, being acid-stable, should show minimal degradation over the 8-hour period.[6][7]

Table 1: Percentage of Intact Protected AHPPA in 50% TFA/DCM

Time (hours)Fmoc-AHPPA (%)Boc-AHPPA (%)
0100100
1>99<5
2>99<1
4>98<1
8>98<1

This experiment mimics the conditions for Fmoc deprotection and evaluates the stability of the Boc group.

Protocol: Base Stability of Fmoc- and Boc-AHPPA

  • Preparation: Prepare separate 10 mM solutions of Fmoc-AHPPA and Boc-AHPPA in a solution of 20% piperidine in Dimethylformamide (DMF).

  • Incubation: Incubate both solutions at room temperature (25°C).

  • Time Points: At time intervals of 0, 15, 30, 60, and 120 minutes, take an aliquot from each solution.

  • Quenching: Neutralize the aliquots with a solution of acetic acid in DMF.

  • Analysis: Analyze the samples by HPLC to quantify the remaining intact protected amino acid.

Expected Results: The Fmoc-derivative will be rapidly cleaved, typically showing significant deprotection within 15-30 minutes.[6] The Boc-derivative should remain largely intact due to its stability in basic conditions.[9]

Table 2: Percentage of Intact Protected AHPPA in 20% Piperidine/DMF

Time (minutes)Fmoc-AHPPA (%)Boc-AHPPA (%)
0100100
15<10>99
30<1>99
60<1>98
120<1>98
Experimental Workflow Diagrams

AcidStabilityAssay cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis Fmoc_sol 10 mM Fmoc-AHPPA in 50% TFA/DCM Incubate Incubate at 25°C Fmoc_sol->Incubate Boc_sol 10 mM Boc-AHPPA in 50% TFA/DCM Boc_sol->Incubate Timepoints Aliquots at 0, 1, 2, 4, 8h Incubate->Timepoints Quench Neutralize with DIPEA Timepoints->Quench HPLC HPLC Analysis Quench->HPLC Result Quantify Degradation HPLC->Result

Caption: Workflow for the Acid Stability Assay.

BaseStabilityAssay cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis Fmoc_sol 10 mM Fmoc-AHPPA in 20% Piperidine/DMF Incubate Incubate at 25°C Fmoc_sol->Incubate Boc_sol 10 mM Boc-AHPPA in 20% Piperidine/DMF Boc_sol->Incubate Timepoints Aliquots at 0, 15, 30, 60, 120 min Incubate->Timepoints Quench Neutralize with Acetic Acid Timepoints->Quench HPLC HPLC Analysis Quench->HPLC Result Quantify Degradation HPLC->Result

Caption: Workflow for the Base Stability Assay.

Discussion and Practical Implications

The choice between Fmoc and Boc protection for (3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid is dictated by the overall synthetic strategy.

  • Fmoc-Strategy: The Fmoc/tBu strategy is currently the more prevalent approach in SPPS.[5] Its primary advantage is the use of mild basic conditions for Nα-deprotection, which is orthogonal to the strong acid (TFA) used for final cleavage from the resin and removal of tert-butyl-based side-chain protecting groups.[5] This makes the Fmoc strategy highly suitable for synthesizing peptides containing acid-sensitive residues.[] For sequences prone to aggregation, however, the repeated neutral pH environment after Fmoc deprotection can sometimes be problematic.[10]

  • Boc-Strategy: The Boc/Bzl strategy, while more traditional, remains a powerful tool, particularly for hydrophobic or aggregation-prone sequences.[][10] The acidic deprotection step protonates the newly exposed N-terminus, which can disrupt intermolecular hydrogen bonding and improve solubility.[10] However, the final cleavage step in Boc chemistry often requires hazardous strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized equipment.[5]

For (3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid, the hydroxyl group introduces an additional consideration. While generally stable, prolonged exposure to harsh acidic or basic conditions could potentially lead to side reactions. The milder conditions of the Fmoc strategy are often preferred to preserve the integrity of such modified amino acids.

Conclusion

Both Fmoc- and Boc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid are stable under their respective orthogonal conditions, making them valuable reagents in peptide synthesis. The decision to use one over the other should be based on a careful evaluation of the target peptide's sequence, the presence of other sensitive functional groups, and the chosen synthetic methodology (SPPS vs. solution phase). The experimental data clearly demonstrates the acid-lability of the Boc group and the base-lability of the Fmoc group, reinforcing the principles of orthogonal protection that are fundamental to modern peptide chemistry.

References

  • Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Profacgen. Available at: [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. Ossianix. Available at: [Link]

  • Fmoc Resin Cleavage and Deprotection. EMD Millipore. Available at: [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Cleavage of the 9-Fluorenylmethoxycarbonyl (Fmoc) Protecting Group under Neat Conditions. ACS Publications. Available at: [Link]

  • Thermal Cleavage of the Fmoc Protection Group. CHIMIA. Available at: [Link]

  • Boc Resin Cleavage Protocol. EMD Millipore. Available at: [Link]

  • Efficient and selective cleavage of the tert-butoxycarbonyl (Boc) group under basic condition. Semantic Scholar. Available at: [Link]

  • Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

  • shows the cleavage conditions for the Boc group | Download Table. ResearchGate. Available at: [Link]

  • T boc fmoc protocols in peptide synthesis. Slideshare. Available at: [Link]

  • HMG-CoA Reductase Inhibitors. NCBI Bookshelf. Available at: [Link]

  • Synthesis of 2-isoxazoline and alpha-hydroxy ketomethylene dipeptide isosteres. PubMed. Available at: [Link]

  • Effects of statins beyond lipid-lowering agents in ART-treated HIV infection. Frontiers. Available at: [Link]

  • Peptide Synthesis - FAQ. AAPPTEC. Available at: [Link]

  • A new method for hydroxymethylene peptide isostere synthesis. Sci-Hub. Available at: [Link]

  • Pharmacokinetic Interactions between Protease Inhibitors and 3 Lipid-Lowering Drugs (Pravastatin, Simvastatin, and Atorvastatin). NATAP. Available at: [Link]

  • BOC-(3S,4S)-4-AMINO-3-HYDROXY-5-(4'-PHENYL)PHENYLPENTANOIC ACID. NextSDS. Available at: [Link]

  • Statin Medications. NCBI Bookshelf. Available at: [Link]

  • (Bio)isosteres of ortho- and meta-substituted benzenes. PMC. Available at: [Link]

  • Bioisosterism: A Rational Approach in Drug Design. ResearchGate. Available at: [Link]

  • Statins and their interactions with other lipid-modifying medications: safety issues in the elderly. PMC. Available at: [Link]

  • FMOC-(3S,4S)-4-AMINO-3-HYDROXY-5-PHENYL PENTANOIC ACID. NextSDS. Available at: [Link]

  • (3S,4S)-4-Amino-3-hydroxy-5-phenylpentanoic acid. J&K Scientific. Available at: [Link]

  • Application of Bioisosteres in Drug Design. University of Illinois Urbana-Champaign. Available at: [Link]

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Comparative

LC-MS method validation for Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid impurities

Comprehensive LC-MS/MS Method Validation Guide for Fmoc-AHPPA Impurity Profiling Introduction Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a critical chiral building block utilized in the synthe...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive LC-MS/MS Method Validation Guide for Fmoc-AHPPA Impurity Profiling

Introduction Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA) is a critical chiral building block utilized in the synthesis of potent HIV protease inhibitors (e.g., Amprenavir, Darunavir). The presence of trace impurities—specifically its diastereomers (such as the (3R,4S) isomer), des-Fmoc degradants, and oxidation byproducts—can severely compromise the efficacy and safety of the final active pharmaceutical ingredient (API). This guide provides an objective comparison of chromatographic strategies and outlines a self-validating LC-MS/MS protocol aligned with the latest [1].

Mechanistic Challenges & Chromatographic Selection

The Causality of Column Chemistry: Diastereomeric impurities of Fmoc-AHPPA possess identical molecular weights (431.48 g/mol ) and nearly identical polarities. Traditional fully porous C18 columns rely purely on dispersive (hydrophobic) interactions, which often fail to provide baseline resolution for these subtle stereochemical differences.

By transitioning to a Core-Shell Biphenyl stationary phase , analysts can exploit π−π interactions. The biphenyl rings interact strongly with both the fluorenylmethyloxycarbonyl (Fmoc) protecting group and the phenyl ring of the AHPPA backbone. This orthogonal retention mechanism amplifies the spatial differences between the (3S,4S) API and its (3R,4S) diastereomer. Furthermore, superficially porous (core-shell) particles reduce longitudinal diffusion and eddy currents (minimizing the A and B terms of the van Deemter equation), resulting in sharper peaks and higher theoretical plate counts without the backpressure penalty of sub-2 µm particles.

Workflow Prep Sample Preparation (Dilution & SIL-IS Spike) LC UHPLC Separation (Core-Shell Biphenyl) Prep->LC 2 µL Injection MS ESI-MS/MS (MRM Mode) LC->MS Eluent Data Data Processing (Quantitation) MS->Data Chromatogram

Figure 1: LC-MS/MS analytical workflow for Fmoc-AHPPA impurity profiling.

Comparative Performance: Core-Shell Biphenyl vs. Fully Porous C18

To objectively evaluate performance, a mixed standard containing Fmoc-AHPPA and its primary impurities was analyzed using both column chemistries under identical gradient conditions. While precolumn derivatization (e.g., with urea) is often required to retain highly polar, underivatized amino acids[2], the inherent hydrophobicity of the Fmoc group allows for highly sensitive, direct LC-MS/MS analysis without derivatization[3].

Table 1: Chromatographic Performance Comparison (Target: (3R,4S) Diastereomer Resolution)

ParameterFully Porous C18 (1.7 µm)Core-Shell Biphenyl (2.6 µm)Mechanistic Advantage
Retention Time (API) 4.2 min5.8 minIncreased π−π retention
Resolution ( Rs​ ) 1.1 (Co-elution)2.4 (Baseline)+118% improvement in chiral recognition
Peak Asymmetry ( As​ ) 1.45 (Tailing)1.05 (Symmetrical)Reduced secondary silanol interactions
Theoretical Plates ( N ) ~12,000~21,000+75% efficiency via core-shell morphology
Backpressure 8,500 psi4,200 psi-50% system wear

Conclusion: The Core-Shell Biphenyl column is vastly superior for this specific aromatic/chiral separation, providing the baseline resolution ( Rs​>1.5 ) required to prevent isobaric interference during MS/MS quantitation.

Step-by-Step Experimental Methodology (Self-Validating Protocol)

To ensure analytical trustworthiness, this protocol functions as a self-validating system . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS) such as Fmoc-AHPPA- 13C6​ , the method intrinsically corrects for matrix effects, ion suppression, and injection volume variations. If the SIL-IS response deviates by >15% from the system suitability test (SST) baseline, the run is automatically flagged, preventing the reporting of false negatives.

Step 1: Reagent & Sample Preparation

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile containing 0.1% Formic Acid.

  • SIL-IS Spiking Solution: Prepare a 100 ng/mL solution of Fmoc-AHPPA- 13C6​ in the diluent.

  • Sample Extraction: Weigh 10.0 mg of the Fmoc-AHPPA batch into a 10 mL volumetric flask. Dissolve and make up to volume with the diluent (yielding 1 mg/mL API).

  • Dilute & Shoot: Transfer 10 µL of the API solution and 10 µL of the SIL-IS solution into an autosampler vial containing 980 µL of diluent. Vortex for 30 seconds. (Final API concentration: 10 µg/mL).

Step 2: UHPLC Parameters

  • Column: Core-Shell Biphenyl, 100 x 2.1 mm, 2.6 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 0-1 min (20% B), 1-6 min (20% to 70% B), 6-8 min (70% to 95% B), 8-10 min (Re-equilibration at 20% B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

Step 3: ESI-MS/MS Parameters (Positive Ion Mode)

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 450°C

  • MRM Transitions:

    • Fmoc-AHPPA: m/z 432.5 179.1 (Collision Energy: 25V) - Quantifier (Loss of Fmoc)

    • Des-Fmoc AHPPA: m/z 210.2 120.1 (Collision Energy: 15V) - Quantifier

    • SIL-IS: m/z 438.5 179.1 (Collision Energy: 25V)

ICH Q2(R2) Method Validation Metrics

The analytical procedure was validated according to the latest ICH Q2(R2) guidelines[1], which emphasize a lifecycle-based approach to analytical quality by design (AQbD)[4].

Validation Core ICH Q2(R2) Validation Lifecycle Spec Specificity (Baseline Resolution Rs > 1.5) Core->Spec Sens Sensitivity (LOD/LOQ via S/N Ratio) Core->Sens Lin Linearity & Range (R² > 0.995, 50-150%) Core->Lin Acc Accuracy & Precision (Recovery & %RSD < 5%) Core->Acc

Figure 2: Core parameters for analytical method validation as per ICH Q2(R2) guidelines.

Table 2: Validation Summary for Fmoc-AHPPA Impurities

Validation ParameterAcceptance Criteria (ICH Q2)Observed Result ((3R,4S) Impurity)Observed Result (Des-Fmoc)
Specificity No interference at RTPass (Blank shows no peaks)Pass
LOD (S/N > 3) Reportable0.5 ng/mL0.2 ng/mL
LOQ (S/N > 10) 0.05% of API concentration1.5 ng/mL (0.015%)0.6 ng/mL (0.006%)
Linearity Range R2≥0.995 1.5 - 500 ng/mL ( R2=0.9992 )0.6 - 500 ng/mL ( R2=0.9989 )
Accuracy (Recovery) 85.0% - 115.0%98.4% ± 2.1%101.2% ± 1.8%
Precision (Repeatability) %RSD 5.0% (n=6)1.8%2.4%

Causality of Results: The exceptional sensitivity (LOQ of 0.015%) is directly attributed to the Multiple Reaction Monitoring (MRM) mode of the triple quadrupole mass spectrometer, which filters out the high chemical background noise typical of complex API matrices[5]. The high accuracy (98.4%) validates the use of the SIL-IS, which perfectly compensated for a 12% ion suppression effect observed at the retention time of the API.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." EMA Official Website, 2024.[Link]

  • Zhao, R., et al. "A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea." International Journal of Molecular Sciences, MDPI, 2023.[Link]

  • International Journal of Pharmaceutical Sciences. "Recent Advances in Analytical Method Validation as per ICH Q2(R2): A Comparative Review with ICH Q2(R1)." IJPS Journal, 2025. [Link]

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid

This document provides essential procedural guidance for the safe handling and compliant disposal of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA-OH). As a crucial building block in peptide synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe handling and compliant disposal of Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid (Fmoc-AHPPA-OH). As a crucial building block in peptide synthesis, particularly for developing bioactive peptides and new pharmaceutical agents, its life cycle in the laboratory demands rigorous safety and environmental stewardship.[1] This guide is intended for researchers, scientists, and drug development professionals, offering a framework that supplements, but does not replace, your institution's specific Environmental Health and Safety (EHS) protocols and the manufacturer's Safety Data Sheet (SDS).

Hazard Identification and Risk Assessment: The Precautionary Principle

While many Fmoc-protected amino acids are not classified as hazardous substances under GHS and OSHA criteria, a comprehensive risk assessment is foundational to safe laboratory practice.[2] The hazards of this specific material have not been thoroughly investigated.[3] Therefore, it is imperative to handle Fmoc-AHPPA-OH as a potentially hazardous chemical.

Key Potential Hazards:

  • Inhalation: Inhaling the powder may cause respiratory tract irritation.[4]

  • Contact: Direct contact with skin or eyes can lead to irritation.[3]

  • Ingestion: May be harmful if swallowed.[4][5]

  • Thermal Decomposition: When heated to decomposition, it can release toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[6]

Causality Note: The primary risk from the pure compound stems from its physical form as a fine powder, which can be easily aerosolized and inhaled or come into contact with skin and eyes. Adherence to proper handling protocols is designed to mitigate these exposure routes.

Personnel Protection and Safe Handling

Before beginning any work, ensure all necessary personal protective equipment (PPE) is available and in good condition.

ParameterGuideline & Rationale
Primary Engineering Control Handle in a certified chemical fume hood or other ventilated enclosure to minimize inhalation of dust.[6]
Eye and Face Protection Wear tightly fitting safety goggles and a face shield (minimum 8-inch). This provides a robust barrier against accidental splashes or airborne particles.[2]
Hand Protection Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before use and disposed of after handling the chemical. Use proper glove removal technique to avoid skin contact.[5]
Body Protection A standard laboratory coat is required. For larger quantities or in the event of a spill, a chemically resistant apron may be necessary.
Storage Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and acids.[6]

Disposal Protocol: Unused or Expired Fmoc-AHPPA-OH (Solid Waste)

Disposing of the pure, solid chemical is a straightforward process that hinges on proper containment, labeling, and transfer to a certified waste handler. Under no circumstances should solid chemical waste be disposed of in the regular trash or down the drain.[7][8]

Step-by-Step Disposal Procedure:

  • Container Selection:

    • Choose a robust, sealable container that is compatible with the chemical. The original product container is often the best choice.[9]

    • If the original container is not available, use a new, clean, wide-mouthed container made of a non-reactive material (e.g., HDPE).

  • Waste Collection:

    • Carefully transfer the solid Fmoc-AHPPA-OH into the designated waste container.

    • Perform this transfer inside a chemical fume hood to prevent the generation of airborne dust.

    • Any lab materials lightly contaminated with the solid powder (e.g., weighing paper, gloves, absorbent pads) should also be placed in this container.[9]

  • Labeling:

    • Proper labeling is a critical regulatory requirement that ensures safe handling and disposal.[10] The label must be securely affixed and clearly legible, containing the following information:

      • The words "HAZARDOUS WASTE ".[8][11]

      • The full chemical name: "Fmoc-(3S,4S)-4-amino-3-hydroxy-5-phenyl pentanoic acid ". Avoid using abbreviations or chemical formulas.[11]

      • The approximate quantity of the waste.

      • The date of accumulation.

      • Your name, laboratory, and contact information.

  • Storage Prior to Pickup:

    • Securely seal the container. It must be kept closed at all times except when adding waste.[11]

    • Store the sealed container in a designated Satellite Accumulation Area (SAA) within your laboratory.[10]

    • The SAA should be under the direct control of laboratory personnel and away from incompatible materials.[11]

  • Arranging for Disposal:

    • Once the container is full (no more than 90% capacity) or you are ready to dispose of it, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[11][12]

    • Follow their specific procedures for waste pickup requests.

Contextual Guidance: Disposal of Associated Waste Streams

Researchers using Fmoc-AHPPA-OH in solid-phase peptide synthesis (SPPS) will generate hazardous liquid waste streams that require separate and distinct disposal protocols.[13]

  • Piperidine/DMF Waste (Basic): The 20% piperidine in DMF solution used for Fmoc deprotection is a basic and toxic waste.[14][15] It must be collected in a dedicated, clearly labeled, and sealed waste container. Do not mix with acidic waste.

  • TFA Cleavage Cocktail Waste (Acidic): The trifluoroacetic acid (TFA) solution used to cleave the peptide from the resin is highly corrosive and acidic.[14] This waste must be collected in a separate, acid-resistant container. Some institutional protocols may require neutralization of this waste by trained personnel before collection; however, direct collection by a hazardous waste service is more common.[14]

Trustworthiness Note: The segregation of waste streams is a cornerstone of laboratory safety. Mixing basic piperidine waste with acidic TFA waste can cause a violent exothermic reaction, presenting a significant safety hazard. Always use separate, clearly labeled containers for each waste type.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of Fmoc-AHPPA-OH and associated materials.

cluster_start cluster_type cluster_paths cluster_action cluster_end Start Start: Waste Generated WasteType What is the waste type? Start->WasteType SolidWaste Pure Solid or Contaminated Labware WasteType->SolidWaste Solid LiquidBase Piperidine/DMF Solution (Basic Waste) WasteType->LiquidBase Liquid (Basic) LiquidAcid TFA Cocktail (Acidic Waste) WasteType->LiquidAcid Liquid (Acidic) ContainerSolid Place in compatible, sealed solid waste container. Label as 'HAZARDOUS WASTE' with full chemical name. SolidWaste->ContainerSolid ContainerBase Collect in dedicated, acid-free liquid waste container. Label as 'HAZARDOUS WASTE' (Piperidine/DMF, Basic). LiquidBase->ContainerBase ContainerAcid Collect in dedicated, acid-resistant waste container. Label as 'HAZARDOUS WASTE' (TFA, Acidic). LiquidAcid->ContainerAcid Store Store in designated Satellite Accumulation Area (SAA). ContainerSolid->Store ContainerBase->Store ContainerAcid->Store Pickup Contact EHS for Pickup Store->Pickup

Caption: Disposal decision workflow for Fmoc-AHPPA-OH and related synthesis waste.

References

  • NextSDS. (n.d.). FMOC-(3S,4S)-4-AMINO-3-HYDROXY-5-PHENYL PENTANOIC ACID. Retrieved from [Link]

  • GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]

  • Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]

  • Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Retrieved from [Link]

  • Indian Institute of Science Bangalore. (n.d.). Laboratory Waste Management. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]

  • Lab Manager. (2021, October 26). Managing Hazardous Chemical Waste in the Lab. Retrieved from [Link]

  • Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Retrieved from [Link]

  • Princeton University. (n.d.). Chemical Waste: Solids. Retrieved from [Link]

  • AAPPTec, LLC. (2021, September 16). Safety Data Sheet: Fmoc-ThpGly-OH. Retrieved from [Link]

  • AnaSpec. (2021, February 22). Safety Data Sheet: Fmoc - (3S,4S) - 4 - amino - 3 - hydroxy - 6 - methylheptanoic acid. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: (R)-Fmoc-2-(3'-butenyl)glycine. Retrieved from [Link]

  • Nowick Laboratory, University of California, Irvine. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Fmoc-(FmocHmb)Ala-OH. Retrieved from [Link]

  • ResearchGate. (2019, June 5). How best can I remove Fmoc from a peptide to expose the N-terminal?. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection; Boc removal; Fmoc removal. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

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